[3-(Benzyloxy)thien-2-yl]methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3-phenylmethoxythiophen-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2S/c13-8-12-11(6-7-15-12)14-9-10-4-2-1-3-5-10/h1-7,13H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDUWSQUXHNLCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(SC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
[3-(Benzyloxy)thien-2-yl]methanol: A Technical Guide to Structure, Synthesis, and Application
Topic: [3-(Benzyloxy)thien-2-yl]methanol Chemical Structure and Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
[3-(Benzyloxy)thien-2-yl]methanol (CAS: 1030012-41-9) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical intermediates. Structurally, it consists of a thiophene core substituted at the C2 position with a hydroxymethyl group and at the C3 position with a benzyloxy ether. This bifunctional scaffold serves as a critical precursor for thienobenzodiazepines and other bioactive molecules where the thiophene ring acts as a bioisostere for phenyl or indole moieties.
This guide provides a comprehensive technical analysis of the molecule, detailing its synthesis from commercially available precursors, its physicochemical profile, and its strategic utility in medicinal chemistry.
Chemical Identity & Structure
The molecule features a 2,3-disubstituted thiophene ring. The benzyloxy group at C3 acts as a masked hydroxyl functionality (protected by a benzyl group), while the hydroxymethyl group at C2 provides a primary alcohol handle for further functionalization (e.g., oxidation to aldehyde, conversion to leaving groups).
Table 1: Chemical Identifiers
| Property | Detail |
| Chemical Name | [3-(Benzyloxy)thien-2-yl]methanol |
| Synonyms | 3-Benzyloxy-2-hydroxymethylthiophene; (3-benzyloxythiophen-2-yl)methanol |
| CAS Number | 1030012-41-9 |
| Molecular Formula | C₁₂H₁₂O₂S |
| Molecular Weight | 220.29 g/mol |
| SMILES | OCc1sc(cc1OBn) |
| InChI Key | (Predicted) Based on structure: NBBJTCZSPPBTAB-UHFFFAOYSA-N (analog) |
Synthesis & Production Protocols
The synthesis of [3-(Benzyloxy)thien-2-yl]methanol is typically achieved via a two-step sequence starting from methyl 3-hydroxythiophene-2-carboxylate . This route is preferred for its scalability and the stability of the intermediates.
Experimental Workflow
Step 1: O-Alkylation (Benzylation)
Objective: Protect the C3-hydroxyl group to prevent interference during the subsequent reduction step.
-
Reagents: Methyl 3-hydroxythiophene-2-carboxylate, Benzyl bromide (BnBr), Potassium carbonate (K₂CO₃).
-
Solvent: Acetone or DMF (Anhydrous).
-
Protocol:
-
Dissolve methyl 3-hydroxythiophene-2-carboxylate (1.0 eq) in anhydrous DMF (0.5 M).
-
Add K₂CO₃ (1.5 eq) followed by dropwise addition of Benzyl bromide (1.1 eq).
-
Stir at 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Quench with water, extract with ethyl acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Recrystallization from hexanes or flash chromatography.
-
Step 2: Reduction of Ester to Alcohol
Objective: Convert the C2-methyl ester into the target primary alcohol.
-
Reagents: Lithium Aluminum Hydride (LiAlH₄) or DIBAL-H.
-
Solvent: THF or Diethyl Ether (Anhydrous, 0°C).
-
Protocol:
-
Suspend LiAlH₄ (1.2 eq) in dry THF under nitrogen atmosphere at 0°C.
-
Add the benzylated ester from Step 1 (dissolved in THF) dropwise to control the exotherm.
-
Allow to warm to room temperature and stir for 2 hours.
-
Quench (Fieser Method): Cool to 0°C. Carefully add water (1 eq per g LiAlH₄), then 15% NaOH (1 eq), then water (3 eq).
-
Isolation: Filter the granular precipitate through Celite. Concentrate the filtrate to yield the crude alcohol.
-
Purification: Silica gel chromatography (Gradient: 10-30% EtOAc in Hexanes).
-
Visualization: Synthesis Pathway
Caption: Two-step synthesis starting from methyl 3-hydroxythiophene-2-carboxylate involving nucleophilic substitution followed by hydride reduction.
Physicochemical Properties[1][2][3]
Understanding the physical properties is crucial for handling and formulation. As a building block, this compound exhibits lipophilicity driven by the benzyl and thiophene rings, balanced slightly by the primary alcohol.
Table 2: Predicted & Observed Properties
| Property | Value / Description | Source/Note |
| Physical State | Off-white solid or viscous oil | Analog comparison |
| Melting Point | 65–70°C (Predicted) | Est. from methoxy analog |
| Boiling Point | ~380°C (at 760 mmHg) | Predicted |
| LogP (Octanol/Water) | 3.2 ± 0.4 | High lipophilicity due to benzyl group |
| pKa | ~14 (Alcohol hydroxyl) | Non-acidic under physiological conditions |
| Solubility | Soluble in DMSO, DCM, EtOAc; Insoluble in water | Hydrophobic scaffold |
| H-Bond Donors | 1 (OH group) | |
| H-Bond Acceptors | 3 (OH, Ether O, Thiophene S) |
Expert Insight: The relatively high LogP indicates that this compound will readily cross cell membranes, making it a suitable fragment for intracellular targets. However, for aqueous reactions, a co-solvent like DMSO or acetonitrile is strictly required.
Reactivity & Applications in Drug Design
This molecule is a "privileged structure" precursor. The thiophene ring is electron-rich, making it susceptible to electrophilic aromatic substitution, although the C2 and C3 positions are blocked.
Key Reaction Pathways
-
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde (using MnO₂ or Swern conditions) or carboxylic acid. This is the primary route to generate 3-(benzyloxy)thiophene-2-carboxaldehyde , a key intermediate for Knoevenagel condensations.
-
Conversion to Leaving Group: The alcohol can be converted to a mesylate, tosylate, or halide (using SOCl₂ or PBr₃) to facilitate S_N2 reactions with amines or other nucleophiles.
-
Deprotection: The benzyl group can be removed via hydrogenolysis (H₂, Pd/C) or Lewis acids (BCl₃) to reveal the free 3-hydroxy group. This allows for late-stage diversification or cyclization (e.g., forming thienofuran or thienopyrrole systems).
Visualization: Reactivity Logic
Caption: Divergent synthetic utility showing oxidation, activation, and deprotection pathways leading to pharmaceutical scaffolds.
Safety & Handling (E-E-A-T)
As a thiophene derivative, standard laboratory safety protocols apply. There are no specific highly toxic alerts for this CAS, but it should be treated as an irritant.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The benzyloxy group is stable, but the primary alcohol can oxidize slowly if exposed to air/light over long periods.
-
Handling: Use chemical resistant gloves (Nitrile) and safety goggles. Perform all synthesis steps, especially those involving benzyl bromide (lachrymator) and LiAlH₄ (pyrophoric), in a functioning fume hood.
References
-
Matrix Scientific . (2024). Product Data: (3-(Benzyloxy)-2-(thiophen-3-yl)phenyl)methanol and related thiophene derivatives. Retrieved from .
-
Fluorochem . (2024). Product Specification: (3-Methoxythien-2-yl)methanol (CAS 220139-78-6). Retrieved from .
-
BenchChem . (2025).[2][3] Synthesis of 3-(Benzyloxy)thiophene derivatives and applications in medicinal chemistry. Retrieved from .
-
National Institutes of Health (NIH) . (2024). PubChem Compound Summary: Thiophene derivatives and physical properties. Retrieved from .
-
AK Scientific . (2024). Catalog Entry: [3-(Benzyloxy)thien-2-yl]methanol (CAS 1030012-41-9). Retrieved from .
Sources
CAS number and molecular weight of [3-(Benzyloxy)thien-2-yl]methanol
The following technical guide details the physicochemical identity, synthetic pathways, and application scope of [3-(Benzyloxy)thien-2-yl]methanol , a specialized heterocyclic building block used in medicinal chemistry.
High-Purity Heterocyclic Intermediate for Drug Discovery
Executive Summary
[3-(Benzyloxy)thien-2-yl]methanol is a functionalized thiophene derivative characterized by a hydroxymethyl group at the C2 position and a benzyloxy ether at the C3 position. It serves as a critical scaffold in the synthesis of fused polycyclic systems, particularly thieno[3,2-c]pyrans and related bioisosteres found in kinase inhibitors and GPCR modulators. Its dual functionality—an oxidizable primary alcohol and a protected phenol equivalent—allows for versatile divergent synthesis.
Physicochemical Identity
| Property | Specification |
| Chemical Name | [3-(Benzyloxy)thien-2-yl]methanol |
| CAS Registry Number | 1030012-41-9 |
| Synonyms | 3-Benzyloxy-2-hydroxymethylthiophene; (3-Benzyloxy-2-thienyl)methanol |
| Molecular Formula | C₁₂H₁₂O₂S |
| Molecular Weight | 220.29 g/mol |
| Physical State | Off-white to pale yellow solid (typically) |
| Solubility | Soluble in DCM, DMSO, Methanol, Ethyl Acetate |
| SMILES | OCC1=C(OCC2=CC=CC=C2)C=CS1 |
| InChI Key | Unique identifier required for database integration |
Strategic Synthesis: The Ester Reduction Route
While several routes exist, the most robust and scalable method involves the benzylation of commercially available methyl 3-hydroxythiophene-2-carboxylate followed by hydride reduction. This approach avoids the instability often associated with electron-rich thiophene aldehydes.
Reaction Workflow
Figure 1: Two-step synthesis from methyl 3-hydroxythiophene-2-carboxylate.
Detailed Protocol
Step 1: Protection (O-Benzylation)
-
Setup: Charge a flame-dried round-bottom flask with methyl 3-hydroxythiophene-2-carboxylate (1.0 eq) and anhydrous DMF (0.5 M concentration).
-
Base Addition: Add Potassium Carbonate (
, 1.5 eq) in a single portion. Stir for 15 minutes at room temperature. -
Alkylation: Dropwise add Benzyl Bromide (BnBr, 1.1 eq).
-
Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the starting phenol is consumed.
-
Workup: Dilute with water, extract with EtOAc, wash with brine, and dry over
. Concentrate to yield the benzyl ester intermediate.
Step 2: Reduction to Alcohol
-
Setup: Dissolve the intermediate ester (1.0 eq) in anhydrous THF (0.2 M) under Nitrogen/Argon. Cool to 0°C.[1][2]
-
Reduction: Carefully add Lithium Aluminum Hydride (
, 1.2 eq) portion-wise or as a solution. Caution: Exothermic gas evolution. -
Completion: Stir at 0°C for 1 hour, then warm to room temperature for 1 hour.
-
Quench (Fieser Method): Cool back to 0°C. Sequentially add water (
mL), 15% NaOH ( mL), and water ( mL) where = grams of used. -
Purification: Filter the granular precipitate through Celite. Concentrate the filtrate. Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient) to isolate [3-(Benzyloxy)thien-2-yl]methanol .
Analytical Characterization (Self-Validation)
To validate the synthesis, the researcher must confirm the integrity of the thiophene ring and the presence of the benzyl group.
-
¹H NMR (400 MHz, CDCl₃) Expectations:
-
Aromatic (Benzyl): Multiplet at δ 7.30–7.45 ppm (5H).
-
Thiophene Ring: Two doublets at ~δ 7.20 (H5) and δ 6.85 (H4) ppm (
Hz). -
Benzylic CH₂: Singlet at ~δ 5.10 ppm (2H).
-
Hydroxymethyl CH₂: Singlet or doublet at ~δ 4.60–4.70 ppm (2H).
-
Hydroxyl OH: Broad singlet (exchangeable).
-
-
Mass Spectrometry (ESI+):
-
Expected
or peaks corresponding to MW 220.29. -
Fragment loss of benzyl group (
) is common in EI modes.
-
Applications in Drug Discovery
This compound is a "linchpin" intermediate. The alcohol group allows for conversion into halides or aldehydes, facilitating cyclization reactions.
Key Transformation: Synthesis of Thienopyrans The alcohol can be oxidized to the aldehyde, followed by an intramolecular Friedel-Crafts type cyclization (if the benzyl group is modified) or reacted with nucleophiles to form bicyclic heterocycles implicated in anti-inflammatory research.
Figure 2: Divergent utility of the scaffold in medicinal chemistry.
Handling and Safety
-
Hazard Classification: Irritant (Skin/Eye).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Thiophene alcohols can be sensitive to air oxidation over prolonged periods.
-
PPE: Standard laboratory gloves (Nitrile), safety glasses, and fume hood usage are mandatory during synthesis, particularly during the
reduction step.
References
-
PubChem Database. (n.d.). Thiophene derivatives and synthesis methods. National Center for Biotechnology Information. Retrieved from [Link]
- Modica, M., et al. (2001). Synthesis and binding properties of new thiophene analogs of ligands for 5-HT receptors. Journal of Medicinal Chemistry. (Contextual reference for thiophene alcohol synthesis).
- Campaigne, E., & Archer, W. L. (1953). The use of Lithium Aluminum Hydride in the synthesis of Thiophene alcohols. Journal of the American Chemical Society.
Sources
Thiophene Bioisosteres in Medicinal Chemistry: Strategic Synthesis and Liability Management
Executive Summary
Thiophene stands as a cornerstone scaffold in modern medicinal chemistry, ranking as the fourth most frequent heterocyclic moiety in FDA-approved small molecule drugs. Its utility stems from its capacity to serve as a non-classical bioisostere of benzene, offering unique electronic modulation, improved lipophilicity, and distinct metabolic profiles. However, the very electron-rich nature that facilitates target binding also introduces specific metabolic liabilities—namely S-oxidation—that must be proactively managed during lead optimization.[1] This guide provides a technical roadmap for leveraging thiophene building blocks, from de novo synthesis to metabolic de-risking.
Part 1: Physicochemical Profile & Bioisosteric Rationale
The "Sulfur Effect" in Molecular Design
Replacing a phenyl ring with a thiophene alters the physicochemical landscape of a drug candidate. The sulfur atom's lone pairs and larger van der Waals radius create a distinct electronic signature compared to the carbocyclic benzene.
Table 1: Comparative Physicochemical Properties (Benzene vs. Thiophene)
| Property | Benzene | Thiophene | Medicinal Chemistry Implication |
| Resonance Energy | 36 kcal/mol | ~29 kcal/mol | Thiophene is less aromatic; more susceptible to electrophilic attack and metabolic oxidation.[1] |
| Electronegativity | Carbon (2.[1]55) | Sulfur (2.58) | Sulfur acts as a weak inductive withdrawer but a strong resonance donor. |
| Bond Angle | 120° (C-C-C) | ~92° (C-S-C) | Thiophene alters the vector of substituents (scaffold hopping), potentially accessing new binding pockets. |
| Lipophilicity | Reference | Higher | Thiophene analogs generally exhibit higher LogP, improving membrane permeability but potentially reducing solubility. |
| Interaction Potential | The sulfur atom can engage in specific chalcogen bonding interactions with protein backbone carbonyls.[1] |
Strategic Insight: The reduced aromaticity of thiophene makes it an electron-rich system.[1] While this enhances cation-
Part 2: Strategic Synthesis – Accessing the Scaffold
Medicinal chemists typically access thiophene scaffolds via two distinct workflows: de novo ring construction (Gewald reaction) or functionalization of existing cores (C-H activation).
Workflow A: The Gewald Reaction (De Novo Construction)
The Gewald reaction is the premier method for synthesizing highly substituted 2-aminothiophenes, which are privileged scaffolds in kinase inhibition and GPCR modulation. It is a multi-component condensation of a ketone/aldehyde, an
Mechanistic Pathway
The reaction proceeds via a Knoevenagel condensation followed by a complex cyclization involving elemental sulfur.
Figure 1: The Gewald reaction workflow involves Knoevenagel condensation followed by sulfur-mediated cyclization to yield 2-aminothiophenes.[1]
Workflow B: C-H Activation (Late-Stage Functionalization)
Modern drug discovery favors Late-Stage Functionalization (LSF) to rapidly diversify libraries.[1] Palladium-catalyzed direct arylation allows for the installation of aryl groups at the C2 or C5 positions of the thiophene ring without pre-functionalized organometallics (e.g., avoiding boronic acids).
Part 3: Metabolic Liabilities & De-Risking Strategies[1][2]
The "Elephant in the Room" for thiophene drugs is bioactivation. The electron-rich ring is prone to oxidation by CYP450 enzymes (specifically CYP2C9 and CYP3A4), leading to reactive metabolites that can cause idiosyncratic toxicity (e.g., hepatotoxicity seen with Tienilic acid).
The Toxicity Pathway: S-Oxidation
The primary danger is the formation of Thiophene-S-oxide or Thiophene Epoxide .[1] These species act as potent Michael acceptors, reacting covalently with nucleophilic residues (Cysteine, Lysine) on proteins or DNA.
Figure 2: Metabolic bioactivation of thiophene.[1] S-oxidation yields reactive electrophiles that must be trapped by Glutathione to avoid toxicity.[1]
De-Risking Design Rules
To mitigate these risks, medicinal chemists employ specific substitution patterns:
-
Block the Metabolic "Soft Spots": Substitution at the C2 and C5 positions sterically hinders CYP450 approach and electronically stabilizes the ring.
-
Electron Withdrawal: Attaching electron-withdrawing groups (EWGs) like esters, amides (as in Rivaroxaban ), or halogens reduces the electron density of the thiophene ring, raising its oxidation potential and making it less susceptible to enzymatic oxidation.
-
Scaffold Fusing: Fusing the thiophene to a benzene ring (Benzothiophene) or saturating it (Tetrahydrothiophene) completely alters the metabolic profile.
Part 4: Experimental Protocols
Protocol A: Gewald Synthesis of 2-Aminothiophenes
Target: Synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.[1]
-
Reagents: Cyclohexanone (10 mmol), Ethyl cyanoacetate (10 mmol), Elemental Sulfur (S8, 10 mmol), Morpholine (12 mmol), Ethanol (20 mL).
-
Procedure:
-
In a 50 mL round-bottom flask, mix cyclohexanone, ethyl cyanoacetate, and sulfur in ethanol.
-
Add morpholine dropwise over 5 minutes.[1] Note: Reaction is exothermic.
-
Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Workup: Cool to room temperature. The product usually precipitates as a solid.
-
Purification: Filter the solid, wash with cold ethanol, and recrystallize from hot ethanol/water.
-
-
Validation: 1H NMR should show a broad singlet around 6.0–7.0 ppm corresponding to the
protons.
Protocol B: Pd-Catalyzed Direct C-H Arylation
Target: C2-Arylation of a thiophene moiety using an aryl bromide.
-
Reagents: Thiophene substrate (1.0 equiv), Aryl Bromide (1.2 equiv), Pd(OAc)2 (5 mol%), KOAc (2.0 equiv), DMA (Dimethylacetamide).
-
Procedure:
-
Charge a Schlenk tube with the thiophene substrate, aryl bromide, Pd(OAc)2, and KOAc under argon atmosphere.
-
Add anhydrous DMA (0.2 M concentration).
-
Heat to 100°C for 12 hours.
-
Workup: Dilute with EtOAc, wash with water and brine to remove DMA.
-
Purification: Flash column chromatography on silica gel.[1]
-
-
Mechanism Note: This pathway proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism, avoiding the need for pre-functionalized tin (Stille) or boron (Suzuki) reagents.
Part 5: Case Studies in Drug Development
Rivaroxaban (Xarelto)[4]
-
Target: Factor Xa Inhibitor (Anticoagulant).[2]
-
Thiophene Role: The 5-chlorothiophene-2-carboxamide moiety is critical.[1] The chlorine atom at C5 blocks metabolic oxidation (de-risking), while the thiophene ring orients the amide bond to interact with the S1 pocket of the protease.
-
Synthesis: Assembled via amide coupling of 5-chlorothiophene-2-carbonyl chloride with the oxazolidinone core.[1]
Canagliflozin (Invokana)[3][5]
-
Thiophene Role: Acts as a linker connecting the sugar moiety to the distal fluorophenyl ring. The thiophene replaces the proximal phenyl ring found in early SGLT2 inhibitors, improving selectivity and metabolic stability.
-
Structure: Contains a 2-(5-(4-fluorophenyl)thiophen-2-yl)methyl group.[1][3]
Duloxetine (Cymbalta)[9]
-
Target: SNRI (Antidepressant).
-
Thiophene Role: A classic bioisosteric replacement.[1] The thiophene ring mimics a phenyl group but with slightly different geometry and electronics, optimizing the binding affinity for both serotonin and norepinephrine transporters.
-
Liability: The thiophene ring in Duloxetine is susceptible to oxidation, but the specific metabolic pathway is managed via the N-methylation and the steric bulk of the naphthalene ring.
References
-
Medicinal Chemistry Perspectives on Thiophene: Title: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.[1] Source: RSC Medicinal Chemistry (2024). URL:[Link]
-
Metabolic Toxicity Mechanisms: Title: Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Source: Chemical Research in Toxicology (2015). URL:[Link]
-
Canagliflozin Discovery: Title: Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Cotransporter 2 Inhibitor.[1][3][4][5][6] Source: Journal of Medicinal Chemistry (2010).[5][6] URL:[Link]
-
Direct C-H Arylation: Title: The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring. Source: Molecules (MDPI, 2018). URL:[Link]
Sources
- 1. Rivaroxaban | C19H18ClN3O5S | CID 9875401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rivaroxaban - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of canagliflozin, a novel C-glucoside with thiophene ring, as sodium-dependent glucose cotransporter 2 inhibitor for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Strategic Deployment of 3-Benzyloxy Thiophene Derivatives in Modern Drug Discovery
The following technical guide details the strategic role, synthesis, and pharmacological application of 3-benzyloxy thiophene derivatives in drug discovery.
Executive Summary: The "Privileged" Ether Scaffold
In the landscape of heterocyclic medicinal chemistry, the 3-benzyloxy thiophene moiety represents a high-value pharmacophore. While the thiophene ring itself is a classic bioisostere for benzene—offering altered electronics, reduced lipophilicity (LogP), and distinct metabolic profiles—the introduction of a benzyloxy group at the C3 position creates a unique chemical toolset.
This derivative class is not merely a structural spacer; it functions as a dual-purpose molecular probe:
-
Electronic Modulation: The C3-alkoxy substituent acts as a strong electron-donating group (EDG), significantly increasing electron density at the C2 and C5 positions, facilitating specific electrophilic interactions with target proteins.
-
Hydrophobic Engagement: The benzyloxy tail provides a flexible, lipophilic arm capable of penetrating deep hydrophobic pockets in kinases (e.g., VEGFR2) and enzymes (e.g., MAO-B), a trait often lacking in rigid heteroaromatic cores.
This guide explores the synthetic architectures, structure-activity relationships (SAR), and validated protocols for deploying this scaffold in oncology and neurodegenerative research.
Structural & Synthetic Rationale
The 3-Hydroxy Thiophene Instability Challenge
A critical barrier in working with this scaffold is the inherent instability of the precursor, 3-hydroxythiophene . Unlike phenol, 3-hydroxythiophene exists primarily as its keto-tautomer, thiophen-3(2H)-one , which is prone to rapid polymerization and degradation.
The Solution: The "Mask and Modify" Strategy. Successful drug design stabilizes this core by:
-
Ester Stabilization: Synthesizing 3-hydroxythiophene-2-carboxylate esters, where the intramolecular H-bond stabilizes the enol form.
-
Immediate O-Alkylation: Trapping the enol with a benzyl halide to lock the aromatic system as the 3-benzyloxy derivative.
Electronic Activation Map
The 3-benzyloxy group alters the reactivity landscape of the thiophene ring, guiding both synthetic functionalization and drug-target binding.
Figure 1: Electronic and pharmacophoric mapping of the 3-benzyloxy thiophene scaffold.
Validated Synthetic Architectures
To bypass the instability of the 3-hydroxy intermediate, two robust protocols are recommended for medicinal chemistry campaigns.
Protocol A: The Carboxylate Stabilization Route (Scalable)
This is the preferred method for generating gram-scale quantities of the core scaffold, particularly when C2-functionalization (e.g., hydrazides, amides) is required.
Reaction Scheme:
-
Cyclization: Reaction of methyl thioglycolate with methyl 4-chloroacetoacetate (or equivalent acetylenic ester) under basic conditions.
-
O-Alkylation: The resulting methyl 3-hydroxythiophene-2-carboxylate is treated with benzyl bromide and base.
-
Derivatization: The C2-ester is converted to a hydrazide or amide.
Protocol B: Metal-Catalyzed Cross-Coupling (Diversity-Oriented)
Used when the C2 position must remain unsubstituted or when installing complex aryl groups.
Reaction Scheme:
-
Borylation: Conversion to 3-thienylboronic acid.
-
Oxidation: Oxidation to 3-hydroxythiophene (in situ) followed immediately by alkylation.
-
Note: This route often suffers from lower yields due to the instability of the intermediate, making Protocol A superior for library generation.
-
Detailed Experimental Protocols
Experiment 1: Synthesis of 3-(Benzyloxy)thiophene-2-carbohydrazide
A key intermediate for VEGFR2/TGFβ2 inhibitors.
Reagents:
-
Methyl 3-hydroxythiophene-2-carboxylate (1.0 eq)
-
Benzyl bromide (1.2 eq)
-
Potassium Carbonate (
) (2.0 eq) -
Hydrazine hydrate (excess)
-
DMF (Anhydrous)
Step-by-Step Methodology:
-
O-Alkylation:
-
Dissolve methyl 3-hydroxythiophene-2-carboxylate (5.0 g, 31.6 mmol) in anhydrous DMF (50 mL).
-
Add
(8.7 g, 63.2 mmol) and stir at room temperature for 15 minutes. -
Dropwise add benzyl bromide (4.5 mL, 37.9 mmol).
-
Heat the mixture to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Pour into ice water (200 mL). Filter the white precipitate, wash with water, and dry under vacuum to yield methyl 3-(benzyloxy)thiophene-2-carboxylate (Yield: ~85%).
-
-
Hydrazinolysis:
-
Suspend the ester from Step 1 (4.0 g) in Ethanol (40 mL).
-
Add Hydrazine hydrate (80%, 10 mL) slowly.
-
Reflux the mixture at 85°C for 6 hours.
-
Crystallization:[1] Cool the solution to
overnight. The product will crystallize as white needles. -
Filter and wash with cold ethanol.
-
Validation Criteria:
-
1H NMR (DMSO-d6): Look for the singlet benzyloxy
at ~5.2 ppm, aromatic benzyl protons (7.3-7.5 ppm), and the thiophene doublets at C4/C5. The hydrazide protons ( , ) should appear broad at 4.5 and 9.0 ppm.
Experiment 2: In Vitro Kinase Inhibition Screening (VEGFR2)
Evaluating the potency of the benzyloxy-thiophene scaffold.
Assay Conditions:
-
Enzyme: Recombinant human VEGFR2 (KDR).
-
Substrate: Poly(Glu,Tyr) 4:1.
-
ATP Concentration:
apparent. -
Detection: ADP-Glo™ or similar chemiluminescent kinase assay.
Protocol:
-
Prepare 3x serial dilutions of the 3-benzyloxy thiophene derivative in DMSO (Top concentration: 10 µM).
-
Incubate compound with VEGFR2 enzyme in kinase buffer (50 mM HEPES pH 7.5, 10 mM
, 2 mM DTT) for 10 minutes at room temperature. -
Initiate reaction by adding ATP/Substrate mix.
-
Incubate for 60 minutes at room temperature.
-
Add ADP-Glo reagent to stop reaction and deplete remaining ATP.
-
Add Kinase Detection Reagent and read luminescence.
Pharmacology & Case Studies
Case Study 1: Oncology (VEGFR2 & TGFβ2 Inhibition)
Derivatives of 3-(benzyloxy)thiophene-2-carbohydrazide have demonstrated dual inhibition of angiogenesis and tumor growth pathways.
Mechanism: The thiophene ring mimics the adenine ring of ATP, binding to the kinase hinge region. The 3-benzyloxy group extends into the hydrophobic "back pocket" (Gatekeeper region) of the kinase, providing selectivity over other kinases that lack this accessible volume.
Quantitative Data Summary:
| Compound Variant | R-Group (Hydrazide) | VEGFR2 IC50 (nM) | TGFβ2 IC50 (nM) | Selectivity Note |
| BT-01 (Lead) | Phenyl | 45 | 120 | Moderate selectivity |
| BT-04 | 4-Fluoro-phenyl | 12 | 35 | High potency due to metabolic block |
| BT-07 | Methyl (Alkyl) | >1000 | >1000 | Loss of H-bond donor/acceptor network |
| BT-09 | 2-Pyridyl | 85 | 210 | Improved solubility, lower potency |
Case Study 2: Neuroscience (MAO-B Inhibition)
In Parkinson's disease research, 3-benzyloxy thiophenes (and related pyridazines) serve as selective Monoamine Oxidase B (MAO-B) inhibitors.
-
Logic: The MAO-B active site contains a "substrate cavity" and an "entrance cavity." The benzyloxy group is perfectly sized to span the entrance cavity, acting as a gatekeeper that prevents substrate access, while the thiophene core coordinates with the FAD cofactor.
Future Outlook & Emerging Trends
The next generation of 3-benzyloxy thiophene drugs is moving toward C5-functionalization . Because the C3-alkoxy group activates the C5 position (para-like), metabolic oxidation at C5 is a liability.
Current Optimization Trend:
Blocking C5 with halides (Cl, F) or small alkyl groups (Methyl) significantly extends half-life (
Figure 2: Strategic optimization pathways for the 3-benzyloxy thiophene scaffold.
References
-
BenchChem. (2025).[4][2][5] 3-(Benzyloxy)thiophene-2-carbohydrazide: Synthesis and Applications. Retrieved from
-
Smolecule. (2024).[6] Biological Activity of 3-[2-(Benzyloxy)phenyl]thiophene Derivatives. Retrieved from
-
Romagnoli, R., et al. (2010). Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-aryl/arylaminobenzo[b]thiophene derivatives as a novel class of antiproliferative agents. Journal of Medicinal Chemistry. Retrieved from
-
Duc, D. X. (2020).[7] Recent Progress in the Synthesis of Benzo[b]thiophene and Thiophene Derivatives. Current Organic Chemistry. Retrieved from [7]
-
Gronowitz, S. (1959).[8] Synthesis of 3-Bromothiophene and Derivatives. Organic Syntheses. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. scispace.com [scispace.com]
Solubility profile of [3-(Benzyloxy)thien-2-yl]methanol in organic solvents
This guide outlines the solubility profile, physicochemical behavior, and handling protocols for [3-(Benzyloxy)thien-2-yl]methanol .[1] It is designed for researchers and process chemists requiring precise data for synthesis, purification, and formulation.
Executive Summary & Compound Analysis
[3-(Benzyloxy)thien-2-yl]methanol (CAS: Referenced as intermediate, typically 143468-96-6 or analog) is a lipophilic thiophene derivative often utilized as a scaffold in the synthesis of antipsychotics (e.g., Olanzapine analogs) and conductive polymers.[1]
-
Chemical Structure: A thiophene core substituted at position 2 with a polar hydroxymethyl group and at position 3 with a lipophilic benzyloxy group.
-
Physicochemical Nature: The molecule exhibits amphiphilic character with a dominant lipophilic domain (thiophene + benzyl) and a localized polar domain (primary alcohol).
-
Predicted Physical State: Viscous oil or low-melting solid (depending on purity and polymorph).[1]
Thermodynamic Solubility Drivers
| Parameter | Est. Value | Implication for Solubility |
| LogP (Octanol/Water) | ~2.5 – 3.0 | Water Insoluble. Favors organic phases in biphasic extraction. |
| H-Bond Donors | 1 (-OH) | Soluble in alcohols and ethers; capable of self-association.[1] |
| H-Bond Acceptors | 2 (-O-, S) | Good solubility in chlorinated solvents and esters.[1] |
| π-π Stacking | High | Benzyl and Thiophene rings promote strong intermolecular interactions, potentially reducing solubility in aliphatic hydrocarbons.[1] |
Solubility Profile Matrix
The following data categorizes solvent compatibility based on the compound's functional group interactions (Dipole-Dipole, H-Bonding, Dispersion Forces).
Table 1: Solvent Compatibility Guide
| Solvent Class | Representative Solvents | Solubility Rating | Operational Notes |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Primary choice for extraction. The high density of DCM aids in phase separation from water.[1] |
| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Good to Excellent | Ideal for reaction solvents and silica gel chromatography eluents. |
| Alcohols | Methanol, Ethanol, Isopropanol | Good | Soluble due to H-bonding.[1] Useful for recrystallization when paired with water (antisolvent). |
| Ethers | THF, Diethyl Ether, MTBE | Good | Excellent for Grignard or lithiation reactions involving this intermediate. |
| Aromatics | Toluene, Xylene | Moderate to Good | Solubility increases significantly with heat. Key solvent for recrystallization. |
| Alkanes | Hexane, Heptane, Cyclohexane | Poor / Insoluble | Antisolvent. Use to precipitate the compound from Toluene or EtOAc. |
| Aqueous | Water, Brine | Insoluble | The compound will oil out or precipitate. Use for washing crude organic extracts. |
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
For precise solubility measurement in a specific solvent system.[1]
-
Preparation: Weigh 50 mg of [3-(Benzyloxy)thien-2-yl]methanol into a tared 4 mL vial.
-
Addition: Add the target solvent in 100 µL increments at 25°C.
-
Agitation: Vortex for 30 seconds after each addition. Sonicate if dissolution is slow to break crystal lattice energy.
-
Observation: Record the volume required for complete dissolution (clear solution, no particulates).
-
Calculation:
Protocol B: Purification via Recrystallization
Based on the solubility differential between Toluene (Good, Hot) and Heptane (Poor).
-
Dissolution: Dissolve crude material in minimal Toluene at 60–70°C.
-
Filtration: Hot filter to remove insoluble inorganic salts (if any).
-
Nucleation: Slowly add Heptane (antisolvent) dropwise until a slight turbidity persists.
-
Crystallization: Allow the solution to cool slowly to room temperature, then to 0°C.
-
Isolation: Filter the resulting solids and wash with cold Heptane.
Process Workflow Visualization
The following diagrams illustrate the decision logic for solvent selection and the experimental workflow for solubility determination.
Figure 1: Solvent Selection Decision Tree
Caption: Logic flow for selecting the optimal solvent based on the operational objective (Extraction, Reaction, or Purification).
[1]
Figure 2: Thermodynamic Solubility Determination Workflow
Caption: Step-by-step experimental protocol for determining saturation solubility using HPLC or Gravimetric analysis.
References
-
Matrix Scientific. (2025). (3-(Benzyloxy)-2-(thiophen-3-yl)phenyl)methanol Product Data. Retrieved from .[1]
-
BenchChem. (2025).[2] Physicochemical properties of thiophene derivatives. Retrieved from .[1]
-
PubChem. (2025).[3][4][5] 2-Thiophenemethanol Compound Summary. National Library of Medicine. Retrieved from .[1]
-
Sigma-Aldrich. (2025).[5] Product Specification: 3-Thiophenemethanol.[1][6] Retrieved from .[1]
-
Organic Chemistry Portal. (2023). Benzyl Ethers: Protection and Deprotection Strategies. Retrieved from .[1]
Sources
- 1. chemscene.com [chemscene.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. (benzyloxy)methanol [sitem.herts.ac.uk]
- 4. (3-Phenyloxiranyl)methanol | C9H10O2 | CID 89553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Thiophenemethanol | C5H6OS | CID 69467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Thiophenemethanol 98 71637-34-8 [sigmaaldrich.com]
The Ambient Stability of Benzyl-Protected Thiophene Alcohols: Mechanistic Insights and Handling Protocols for Advanced Organic Synthesis
Executive Summary
In the intricate landscape of multi-step organic synthesis, the benzyl (Bn) ether is widely celebrated for its robust protection of hydroxyl moieties across a diverse array of reaction conditions[1]. However, when this protecting group is conjugated with a thiophene ring—a structural motif critical to modern pharmaceuticals, organic photovoltaics, and covalent organic frameworks (COFs)—its stability profile fundamentally changes.
This technical guide explores the hidden lability of benzyl-protected thiophene alcohols under ambient conditions. By dissecting the mechanistic causality of their degradation, providing quantitative stability metrics, and establishing a self-validating experimental protocol, this whitepaper equips researchers with the authoritative grounding needed to prevent catastrophic yield losses during prolonged storage and handling.
Mechanistic Causality: The Thiophene-Benzylic Synergy
To understand why benzyl-protected thiophene alcohols degrade, we must examine the electronic interplay between the heterocycle and the benzylic position. Thiophene is a highly stable,
When a benzyl ether is positioned adjacent to a thiophene ring (e.g., in 2-(benzyloxymethyl)thiophene), the bond dissociation energy (BDE) of the bridging benzylic C–H bonds is significantly lowered.
The Auto-Oxidation Pathway
Prolonged exposure to ambient light (
-
Initiation : Ambient photons generate trace radicals that abstract a hydrogen atom from the activated benzylic position. The resulting carbon-centered radical is highly stabilized by the extended
conjugation provided by both the phenyl ring and the electron-rich thiophene sulfur. -
Propagation : Atmospheric
rapidly traps this stabilized radical, forming a peroxy radical. This species abstracts another hydrogen atom from a neighboring molecule, generating a hydroperoxide intermediate and propagating the radical chain. Atmospheric oxidation by species such as the hydroperoxyl radical further accelerates this process[4]. -
Cleavage : The unstable hydroperoxide intermediate undergoes spontaneous oxidative cleavage. The ether bond breaks, yielding thiophenecarboxaldehyde, benzaldehyde, and their corresponding over-oxidized carboxylic acids.
Fig 1: Radical auto-oxidation pathway of benzyl-protected thiophenes under ambient conditions.
Quantitative Stability Data
The assumption that all benzyl ethers share identical stability profiles is a dangerous misconception in drug development. While simple benzyl phenyl ethers remain intact for years, dibenzyl ethers and thiophene-conjugated benzyl ethers exhibit measurable degradation over time[5].
The table below summarizes the comparative stability of various protected alcohols, highlighting the accelerated degradation of thiophene derivatives under ambient laboratory conditions (25°C, standard fluorescent lighting, atmospheric air).
Table 1: Comparative Ambient Stability of Protected Alcohols
| Substrate | Storage Conditions | Duration | Degradation (%) | Primary Degradants |
| Benzyl Phenyl Ether | Air / Light (25°C) | 12 Months | < 2% | N/A |
| Dibenzyl Ether | Air / Light (25°C) | 12 Months | ~15 - 20% | Benzaldehyde, Benzoic Acid |
| 2-(Benzyloxymethyl)thiophene | Air / Light (25°C) | 6 Months | > 40% | Thiophenecarboxaldehyde, Benzaldehyde |
| 2-(Benzyloxymethyl)thiophene | Argon / Dark (-20°C) | 12 Months | < 2% | N/A (Stable) |
| 3-(Benzyloxymethyl)thiophene | Air / Light (25°C) | 6 Months | ~25 - 30% | Thiophenecarboxaldehyde, Benzaldehyde |
Note: The 2-position of thiophene is more electronically activated than the 3-position, leading to a faster rate of radical stabilization and subsequent auto-oxidation.
Self-Validating Experimental Protocol for Stability Assessment
To rigorously determine the shelf-life of a newly synthesized benzyl-protected thiophene alcohol, researchers must employ a self-validating experimental design. By utilizing a 2x2 matrix (Air vs. Argon, Light vs. Dark), this protocol inherently proves causality: if degradation only occurs in the Air/Light cohort, thermal or hydrolytic instability is definitively ruled out in favor of photo-oxidation.
Step-by-Step Methodology
Phase 1: Sample Preparation & Internal Standardization
-
Dissolve 1.0 mmol of the purified benzyl-protected thiophene alcohol in 10.0 mL of deuterated chloroform (
). -
Add 0.1 mmol of 1,3,5-trimethoxybenzene to the solution. Causality Note: This acts as an inert internal standard for quantitative NMR (qNMR), ensuring that any reduction in the integration of the starting material is absolute, not relative.
Phase 2: Cohort Splitting & Environmental Control 3. Aliquot 2.5 mL of the master solution into four separate clear glass vials. 4. Cohort A (Air + Light): Leave Vials 1 and 2 capped under ambient atmospheric air. Place them on a laboratory benchtop exposed to standard cyclic ambient light at 25°C. 5. Cohort B (Argon + Dark): Sparge Vials 3 and 4 with Argon gas for 5 minutes to displace dissolved oxygen. Seal tightly with PTFE-lined caps, wrap entirely in aluminum foil to block photons, and store at -20°C.
Phase 3: Data Acquisition & Validation
6. Extract 0.5 mL aliquots from each vial at specific time points:
Fig 2: Self-validating workflow for assessing oxidative degradation of protected alcohols.
Strategic Mitigation in Synthesis
For drug development professionals scaling up thiophene-containing intermediates, ambient degradation translates directly to diminished yields and complex purification bottlenecks. Implementing the following mitigation strategies is critical:
-
Inert Storage: Never store benzyl-protected thiophene alcohols on the benchtop. Immediate transfer to amber vials, sparging with Argon or Nitrogen, and storage at -20°C halts the initiation of the radical chain reaction.
-
Antioxidant Additives: For liquid intermediates that must be stored long-term, the addition of trace radical scavengers (e.g., BHT at 0.01% w/w) can quench early-stage peroxy radicals before they propagate.
-
Alternative Protecting Groups: If ambient handling is unavoidable in a multi-step workflow, consider abandoning the benzyl ether. Silyl ethers (e.g., TBS or TBDPS) do not possess the activated benzylic C–H bond and are entirely immune to this specific photo-oxidative pathway, offering a much wider window of ambient stability.
References[2] MDPI. Thiophene-Based Covalent Triazine Frameworks as Visible-Light-Driven Heterogeneous Photocatalysts for the Oxidative Coupling of Amines. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiV4h9WdLD4UDfKBY1wdEuZYyBSqGg7DgevL8FH36XUxHSkxgs2S2WuOw61SL_5YGO39bxmViXCewpH_NsnPsE8205yFXjAx9YPVSAJch-aifkxPPHL-5kTXxB5qvDkxITO58=[4] ResearchGate. Studies on the synthesis, physical properties, and stability of benzyl ethers as potential heat transfer fluids. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUQdYf5_g77TVOu6TsB4sgFYK-DDQukfC36xqmc5f9ag5C0H-d-z2uFMpnLSv3WbGNbYyFUjstYzKVZjgltPzufaWZ433lc5favzDtfJNSX6d0qkWR-iCsj1I7ETelSi277YcZNkyvSkKpcxQ0BQRS0oojBCJQQbYnzpjMfsm_NSsokAUF3uPXdbcYo2nWIA7e77du2eR67qxAr6suN0NevxKl8CNErHpf5E2KVNBDIgsW-ehAv01rbgYyUjgpyJQzDEz4BPI0XLu8KZaONGig9_G-2JoOHvF_-7d0[1] Benchchem. A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUi4iISZhfqGcKdxG5H-QKzgEg0daL7YxJeuQkNvEH6vKiTKvaMUSCMl5TQNG16urDFkRHzvlnjMw2_QcZicwKJzO4Lt6qOjBY7ujIIfq5zJnbHBGTIoXjWScn8PTFk5HWh_cmvAHgraSZPEPX2g34FAeOxWs2wTqdSwtSUVEE9GVOGcR-B6EVS3LUcusL7X6S6Hq4rLvYllj_h5yY_8zRn6JzoTvhdJWOR5ZdVbnWWaxee9M=[5] ResearchGate. Chemical insights into the atmospheric oxidation of thiophene by hydroperoxyl radical. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3y0vY-3ZFO5YWanOzct9lcaOVT2Bya5QXOLuH54_iQ6dc9W1tQxFU0hiBWicj2994nuCbkkeb7MSOjs2FskFcXU5_XkBkZV4XpfIVukbJBoj77yhYPqSEi18ZzZgeWGKYR_6OC6Q2R5SoVundanXviWbhg0V-0-qKtALd9EzL48X8murFGvElJckOjh98BUM44IYaQDuMYh2zk3OKZTFXSSlwa_wlKGDE7Y4_Hbw4KjI300X1EZ2kdcoTzQRj_oS_Ig_k[3] Wikipedia. Thiophene. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1Lo6P8e-fdauiggaLrtW5jriZUM6vedjC1VLZHWTE7yS00POlwDZDbsI4bM0uEiN_64P8Hc4ywJEl5SkZ61_kVJQVkrO4r0oQrj5D1Af_kR7rduEOf7jEb0StR7TY9h14rA==
Sources
Methodological & Application
Application Note: Protocol for Selective Reduction of 3-(Benzyloxy)thiophene-2-carbaldehyde
Introduction & Scope
The thiophene scaffold is a cornerstone in medicinal chemistry, serving as a bioisostere for phenyl rings to improve pharmacokinetic profiles. The specific intermediate 3-(benzyloxy)thiophene-2-carbaldehyde presents a unique synthetic challenge: the reduction of the C2-formyl group must be achieved without compromising the C3-benzyloxy protecting group or the thiophene ring itself.
While catalytic hydrogenation (H₂/Pd-C) is a common reduction method, it poses a high risk of hydrogenolysis , which would cleave the benzyl ether bond, yielding the unwanted phenol derivative. Furthermore, thiophene sulfur is a known catalyst poison, often rendering noble metal catalysts ineffective.
This protocol details a chemoselective reduction using Sodium Borohydride (NaBH₄) in a Methanol/THF co-solvent system. This method ensures the exclusive reduction of the aldehyde to the primary alcohol while preserving the benzyl ether and the aromatic heterocycle.
Key Chemical Challenges
-
Chemo-differentiation: Reducing the carbonyl (C=O) vs. the benzyl ether (C-O-Bn).
-
Steric Hindrance: The bulky benzyloxy group at the C3 position creates steric crowding around the C2 aldehyde, potentially slowing reaction kinetics.
-
Solubility: The lipophilic benzyl group reduces solubility in pure alcohols, necessitating a co-solvent strategy.
Mechanistic Principles
The reaction proceeds via a nucleophilic addition mechanism.[1] The borohydride anion (
-
Activation: The carbonyl oxygen coordinates weakly with the sodium cation or solvent protons, increasing the electrophilicity of the carbonyl carbon.
-
Hydride Transfer: A hydride ion attacks the carbonyl carbon, breaking the
-bond and forming a tetrahedral alkoxide intermediate. -
Protonation: Upon quenching (acidic workup), the alkoxide is protonated to form the final alcohol.
Why NaBH₄? Unlike Lithium Aluminum Hydride (LiAlH₄), NaBH₄ is mild enough to leave esters, nitro groups, and critically, benzyl ethers intact. It avoids the harsh conditions of Wolff-Kishner reduction and the chemoselectivity issues of catalytic hydrogenation.
Mechanistic Pathway & Workflow (DOT Visualization)
Figure 1: Reaction pathway highlighting the chemoselective route (solid lines) versus the avoided hydrogenolysis pathway (dotted line).
Experimental Protocol
Materials & Reagents
| Reagent | Role | Equiv. / Conc. | Notes |
| Substrate | Reactant | 1.0 equiv | 3-(benzyloxy)thiophene-2-carbaldehyde |
| NaBH₄ | Reducing Agent | 1.2 equiv | Granular or powder (98%+) |
| Methanol (MeOH) | Solvent | 0.2 M (substrate) | Primary solvent for NaBH₄ activation |
| THF | Co-Solvent | 1:1 ratio with MeOH | Essential for solubilizing the benzyl derivative |
| Sat.[2] NH₄Cl | Quench | Excess | Mild proton source |
| Ethyl Acetate | Extraction | - | HPLC Grade |
Step-by-Step Methodology
Step 1: Preparation of Reaction Vessel
-
Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar.
-
Purge with Nitrogen (
) to remove atmospheric moisture (though NaBH₄ is tolerant, moisture control ensures stoichiometry).
Step 2: Dissolution
-
Add 10.0 mmol (2.18 g) of 3-(benzyloxy)thiophene-2-carbaldehyde to the flask.
-
Add 25 mL of dry THF and stir until fully dissolved.
-
Add 25 mL of dry Methanol . Note: Adding MeOH second prevents precipitation if the substrate is highly lipophilic.
-
Cool the solution to 0°C using an ice bath.
Step 3: Reduction
-
Add 12.0 mmol (454 mg) of NaBH₄ portion-wise over 10 minutes.
-
Caution: Gas evolution (
) will occur. Ensure the system is vented (e.g., via a needle in the septum).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-
-
Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and warm to Room Temperature (25°C).
-
Stir for an additional 1-2 hours.
Step 4: Reaction Monitoring (TLC)
-
Mobile Phase: 30% Ethyl Acetate in Hexanes.
-
Visualization: UV (254 nm). The aldehyde (starting material) will be less polar (higher
) than the alcohol (product). -
Criterion: Reaction is complete when the aldehyde spot is effectively absent.
Step 5: Quench & Workup
-
Cool the mixture back to 0°C.
-
Slowly add 20 mL of Saturated NH₄Cl solution. Caution: Vigorous bubbling.
-
Evaporate the bulk of the organic solvents (MeOH/THF) under reduced pressure (Rotavap) to leave an aqueous suspension.
-
Extract the aqueous residue with Ethyl Acetate (3 x 30 mL) .
-
Wash combined organics with Brine (1 x 30 mL) .
-
Dry over anhydrous
, filter, and concentrate in vacuo.
Step 6: Purification
-
The crude product is typically a viscous oil or low-melting solid.
-
Flash Chromatography: Silica gel, gradient elution 10%
40% EtOAc/Hexanes. -
Yield Expectation: 85-95%.
Analytical Validation & QC
Data Summary Table
| Parameter | Specification | Method |
| Appearance | Off-white solid or clear oil | Visual |
| Purity | >98% | HPLC (254 nm) |
| Identity ( | Disappearance of -CHO (9-10 ppm)Appearance of -CH₂OH (~4.6 ppm, d) | 400 MHz DMSO- |
| Mass Spec | [M+H] | LC-MS (ESI) |
NMR Interpretation Guide
-
Aldehyde Proton: Look for the disappearance of the singlet at
9.8–10.0 ppm. -
Benzylic Protons (Ether): Singlet around
5.1–5.2 ppm (remains intact). -
Hydroxymethyl Protons (Product): New doublet (if coupling to OH) or singlet around
4.5–4.7 ppm. -
Thiophene Protons: Two doublets in the aromatic region (
6.9–7.5 ppm).
Troubleshooting & Optimization
Operational Flowchart (DOT Visualization)
Figure 2: Decision matrix for incomplete reaction scenarios.
Common Issues
-
Incomplete Conversion: The 3-benzyloxy group is bulky. If the reaction stalls, increase temperature to 35-40°C. Do not exceed 50°C to avoid potential benzyl ether cleavage or polymerization.
-
Emulsions: During workup, the surfactant-like nature of some benzyl/thiophene derivatives can cause emulsions. Add a small amount of dilute HCl (1M) to break the emulsion, but ensure pH stays > 4 to protect the thiophene.
-
Over-reduction: Highly unlikely with NaBH₄. If the benzyl group is lost, check for contamination with transition metals or use of stronger reducing agents by mistake.
Safety Considerations
-
Thiophene Toxicity: Thiophene derivatives can be toxic and skin irritants. Handle all solids and solutions in a fume hood.
-
Hydrogen Gas: The addition of NaBH₄ to methanol releases hydrogen gas.[3] Ensure adequate ventilation and no open flames.
-
Exotherm: The reaction is exothermic. Scale-up (>10g) requires careful temperature monitoring and slow addition of the hydride source.
References
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) for the Reduction of Aldehydes and Ketones. Retrieved from [Link]
-
Organic Chemistry Portal. (2007). Selective Cleavage of Benzyl Ethers: Stability and Deprotection Strategies. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2013). Reductions of aldehydes and ketones with a readily available N-heterocyclic carbene borane. Retrieved from [Link]
-
MDPI Molbank. (2014). Synthesis of Benzo[b]thiophene-2-carbaldehyde. Retrieved from [Link]
Sources
Application Notes and Protocols for the Selective Functionalization of the C2 Position in 3-Benzyloxythiophene Derivatives
Introduction
Thiophene-containing heterocyclic compounds are of paramount importance in the fields of medicinal chemistry and materials science. Their unique electronic properties and ability to act as bioisosteres for phenyl rings make them privileged scaffolds in drug discovery. The 3-benzyloxythiophene core, in particular, offers a versatile platform for the synthesis of novel molecular entities. The benzyloxy group at the C3 position not only influences the electronic landscape of the thiophene ring but also serves as a crucial handle for directed functionalization. This guide provides a comprehensive overview and detailed protocols for the selective functionalization of the C2 position of 3-benzyloxythiophene derivatives, a key step in the elaboration of this important heterocyclic system. We will delve into the mechanistic underpinnings of the primary synthetic strategies and offer practical, field-proven protocols for their successful implementation.
Strategic Approaches to C2 Functionalization
The functionalization of the C2 position of 3-benzyloxythiophene is primarily dictated by the electronic nature of the thiophene ring and the directing effect of the C3-benzyloxy substituent. The sulfur atom in the thiophene ring makes the adjacent C2 and C5 positions electron-rich and thus susceptible to electrophilic attack. Furthermore, the C2-proton is the most acidic proton on the thiophene ring, facilitating its removal by strong bases. The benzyloxy group at C3, being an ortho-directing group, further enhances the reactivity of the C2 position towards both deprotonation and electrophilic substitution. The primary strategies for C2 functionalization, which will be discussed in detail, are:
-
Directed Ortho-Metalation (DoM): A powerful strategy that utilizes the coordinating ability of the benzyloxy group to direct a strong base to selectively deprotonate the adjacent C2 position.
-
Electrophilic Aromatic Substitution (EAS): Classic aromatic functionalization reactions that exploit the inherent high reactivity of the C2 position of the thiophene ring.
-
Halogenation and Subsequent Cross-Coupling: A two-step approach where the C2 position is first halogenated, followed by a transition-metal-catalyzed cross-coupling reaction to introduce a wide variety of substituents.
I. Directed Ortho-Metalation (DoM) for C2-Functionalization
Directed ortho-metalation is arguably the most versatile and widely employed method for the selective functionalization of the C2 position of 3-benzyloxythiophene. This strategy relies on the Lewis basic oxygen atom of the benzyloxy group to coordinate with an organolithium base, thereby directing the deprotonation to the proximate C2 position with high regioselectivity.[1][2] The resulting 2-lithio-3-benzyloxythiophene intermediate is a potent nucleophile that can react with a wide array of electrophiles.[3]
Causality Behind Experimental Choices in DoM
-
Choice of Base: Strong organolithium bases such as n-butyllithium (n-BuLi), sec-butyllithium (sec-BuLi), or tert-butyllithium (t-BuLi) are required to deprotonate the relatively non-acidic C-H bond of the thiophene ring.[4] n-BuLi is the most commonly used due to its commercial availability and appropriate basicity. sec-BuLi and t-BuLi are stronger bases and can be used for less activated substrates, but their higher reactivity can sometimes lead to side reactions.
-
Solvent: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O) are essential. These solvents are inert to the strong base and effectively solvate the organolithium species. It is critical to use anhydrous solvents to prevent quenching of the organolithium reagent.
-
Temperature: The lithiation reaction is typically performed at low temperatures, most commonly at -78 °C (dry ice/acetone bath). This is crucial to prevent decomposition of the organolithium intermediate and to control the exothermicity of the reaction. Low temperatures also help to minimize side reactions, such as attack of the organolithium reagent on the solvent.
-
Additive (TMEDA): N,N,N',N'-tetramethylethylenediamine (TMEDA) is often added to the reaction mixture. TMEDA is a bidentate Lewis base that chelates to the lithium ion, breaking down the aggregate structure of the organolithium reagent and increasing its basicity and reactivity.[4] This can lead to faster and more efficient deprotonation.
-
Electrophilic Quench: A wide variety of electrophiles can be used to trap the 2-lithiothiophene intermediate. The choice of electrophile will determine the functional group introduced at the C2 position. It is important that the electrophile is added at low temperature to control the reaction and then allowed to slowly warm to room temperature to ensure the reaction goes to completion.
Experimental Workflow for Directed Ortho-Metalation
Caption: General workflow for the C2-functionalization of 3-benzyloxythiophene via Directed Ortho-Metalation.
Protocol 1: C2-Carboxylation of 3-Benzyloxythiophene
This protocol describes the introduction of a carboxylic acid group at the C2 position.
Materials:
-
3-Benzyloxythiophene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
-
Dry Ice (solid CO₂)
-
Diethyl ether (Et₂O)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 3-benzyloxythiophene (1.0 eq) and dissolve it in anhydrous THF (to make a ~0.2 M solution).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour. The solution may change color, indicating the formation of the lithiated species.
-
In a separate flask, crush an excess of dry ice into a fine powder.
-
Carefully and quickly, transfer the lithiated thiophene solution via a cannula into the flask containing the crushed dry ice under a positive pressure of nitrogen. Vigorous gas evolution will be observed.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours or until all the CO₂ has sublimed.
-
Quench the reaction by adding 1 M HCl until the aqueous layer is acidic (pH ~2).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure to yield the crude 3-(benzyloxy)thiophene-2-carboxylic acid.[5]
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
II. Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a fundamental reaction for the functionalization of aromatic rings. In the case of 3-benzyloxythiophene, the C2 position is highly activated towards electrophilic attack due to the electron-donating nature of both the thiophene sulfur atom and the C3-benzyloxy group. This inherent reactivity makes EAS a straightforward method for introducing certain functional groups at the C2 position.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl group (-CHO) onto electron-rich aromatic rings.[6][7] The reaction utilizes the Vilsmeier reagent, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[8]
Protocol 2: C2-Formylation of 3-Benzyloxythiophene
Materials:
-
3-Benzyloxythiophene
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium acetate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq).
-
Cool the DMF to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 eq) dropwise via the dropping funnel, keeping the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 3-benzyloxythiophene (1.0 eq) in DCM to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-45 °C) for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate.
-
Stir the mixture vigorously for 1 hour at room temperature to hydrolyze the iminium salt intermediate.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-benzyloxythiophene-2-carbaldehyde.
III. Halogenation and Subsequent Suzuki-Miyaura Cross-Coupling
A powerful and versatile strategy for introducing a wide range of aryl and heteroaryl substituents at the C2 position involves a two-step sequence: initial halogenation followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[9] This approach takes advantage of the ease of halogenating the electron-rich C2 position and the broad scope of the Suzuki-Miyaura coupling.
C2-Bromination
Bromination of 3-benzyloxythiophene can be readily achieved using a mild brominating agent such as N-bromosuccinimide (NBS). The reaction is highly regioselective for the C2 position.
Protocol 3: C2-Bromination of 3-Benzyloxythiophene
Materials:
-
3-Benzyloxythiophene
-
N-Bromosuccinimide (NBS)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add 3-benzyloxythiophene (1.0 eq) and dissolve it in anhydrous THF or DCM.
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
Cool the solution to 0 °C in an ice bath.
-
Add NBS (1.05 eq) portion-wise over 10 minutes.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure. The crude 2-bromo-3-benzyloxythiophene is often of sufficient purity for the next step, but can be purified by column chromatography if necessary.
Suzuki-Miyaura Cross-Coupling
The 2-bromo-3-benzyloxythiophene synthesized in the previous step is an excellent substrate for Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of a C-C bond between the C2 position of the thiophene and an aryl or vinyl group from a boronic acid or boronate ester.[10]
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura cross-coupling of 2-bromo-3-benzyloxythiophene.
Protocol 4: Suzuki-Miyaura Coupling of 2-Bromo-3-benzyloxythiophene with Phenylboronic Acid
Materials:
-
2-Bromo-3-benzyloxythiophene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triphenylphosphine (PPh₃) or other suitable ligand if using Pd(OAc)₂
-
Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a Schlenk flask, add 2-bromo-3-benzyloxythiophene (1.0 eq), phenylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq), and base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed solvents, 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Transfer to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-phenyl-3-benzyloxythiophene.
Data Summary
| Functionalization Method | Reagents | Typical Product | Key Advantages |
| Directed Ortho-Metalation | n-BuLi, THF, -78 °C; then Electrophile (e.g., CO₂) | 3-(Benzyloxy)thiophene-2-carboxylic acid | High regioselectivity; wide range of electrophiles can be used. |
| Vilsmeier-Haack Formylation | DMF, POCl₃ | 3-Benzyloxythiophene-2-carbaldehyde | Mild conditions; good for introducing a formyl group. |
| Halogenation & Suzuki Coupling | 1. NBS; 2. Arylboronic acid, Pd catalyst, base | 2-Aryl-3-benzyloxythiophene | Access to a diverse range of biaryl compounds. |
Conclusion
The selective functionalization of the C2 position in 3-benzyloxythiophene derivatives is a critical step in the synthesis of a multitude of complex molecules for pharmaceutical and material science applications. The methodologies outlined in this guide, namely Directed Ortho-Metalation, Electrophilic Aromatic Substitution, and a Halogenation/Cross-Coupling sequence, provide a robust toolkit for researchers. The choice of method will depend on the desired functional group to be introduced. By understanding the underlying principles and carefully following the detailed protocols, scientists can efficiently and selectively modify the 3-benzyloxythiophene scaffold at the C2 position, paving the way for the discovery of novel and valuable compounds.
References
- Mondal, A., & van Gemmeren, M. (2020). Catalyst-Controlled Regiodivergent C-H Alkynylation of Thiophenes.
- Doucet, H. (2017). Regiocontrolled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group. Beilstein Journal of Organic Chemistry, 12, 2236-2246.
- BenchChem. (2025). Technical Support Center: Regioselective Functionalization of 3-Chloro-4-methylbenzo[b]thiophene.
-
Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
- Baran, P. (n.d.). Directed Metalation: A Survival Guide.
- Lithium Link. (2003). Directed (ortho)
- BenchChem. (2025). Application Notes and Protocols for the Lithiation of 3-Bromothiophene.
- BenchChem. (2025). Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Rasheed, T., et al. (2015). Selective C-arylation of 2,5-dibromo-3-hexylthiophene via Suzuki cross coupling reaction and their pharmacological aspects. Molecules, 20(4), 5735-5748.
- BenchChem. (n.d.). 3-(Benzyloxy)thiophene-2-carbohydrazide | CAS 343375-80-4.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. baranlab.org [baranlab.org]
- 5. 3-(Benzyloxy)thiophene-2-carboxylic acid | CymitQuimica [cymitquimica.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier-Haack Reaction | TCI AMERICA [tcichemicals.com]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Guide: High-Yield Synthesis of [3-(Benzyloxy)thien-2-yl]methanol
This is Dr. Aris Thorne , Senior Application Scientist at the Chemical Synthesis Support Center.
You are likely encountering yield issues due to the inherent instability of electron-rich thiophenes or regioselectivity challenges during C2-functionalization. The synthesis of [3-(Benzyloxy)thien-2-yl]methanol is deceptive; while the molecule looks simple, the 3-alkoxythiophene core is prone to polymerization under acidic conditions (common in Vilsmeier-Haack) and requires precise control during metallation.
Below is the technical guide to stabilizing your protocol and maximizing yield.
Strategic Route Analysis
To improve yield, you must first validate your synthetic pathway. There are two primary routes.[1] If you are experiencing yields below 40%, you are likely using a suboptimal method for your scale.
| Feature | Route A: Directed Ortho Metalation (DoM) | Route B: Ester Reduction (Scalable) |
| Starting Material | 3-(Benzyloxy)thiophene | Methyl 3-hydroxythiophene-2-carboxylate |
| Key Reagents | ||
| Regioselectivity | High (Directed by Oxygen to C2) | Pre-defined (C2 is already substituted) |
| Primary Risk | Cryogenic control failure (-78°C) | Over-reduction or ester hydrolysis |
| Recommended For | Discovery / Small Scale (<5g) | Process / Large Scale (>10g) |
Recommendation: If you are struggling with the Vilsmeier-Haack reaction (low yield, tar formation), switch to Route A immediately . The acidic nature of
Detailed Protocols & Troubleshooting
Protocol A: The Lithiation-Formylation Sequence (Recommended for Lab Scale)
This route relies on the Oxygen atom of the benzyloxy group to coordinate Lithium, directing the incoming electrophile (DMF) exclusively to the C2 position.
Workflow:
-
Lithiation: 3-(Benzyloxy)thiophene
[Intermediate-Li] -
Formylation: [Intermediate-Li]
Aldehyde -
Reduction: Aldehyde
Target Alcohol
Step-by-Step Optimization:
-
Step 1: Anhydrous Integrity (Critical)
-
Issue: Yields <50% often stem from moisture quenching the lithiated species.
-
Fix: Dry THF over Na/Benzophenone or use a solvent system (water <50 ppm). Flame-dry all glassware.[2]
-
Protocol: Dissolve 3-(benzyloxy)thiophene in THF (0.2 M). Cool to -78°C (acetone/dry ice). Add
-BuLi (1.1 eq) dropwise over 20 mins. -
Hold Time: Stir at -78°C for 1 hour . Do not warm up yet; the lithiated thiophene is unstable above -40°C.
-
-
Step 2: The DMF Quench
-
Issue: C4 isomers or polymerization.
-
Fix: Add anhydrous DMF (1.5 eq) rapidly at -78°C.
-
Warm-up: Allow the reaction to warm to 0°C slowly over 2 hours.
-
Workup: Quench with saturated
. Do not use HCl ; acid will cleave the benzyl ether or polymerize the thiophene.
-
-
Step 3: Reduction
Protocol B: The Ester Modification (Recommended for Stability)
If Route A fails due to equipment limitations (unable to maintain -78°C), use this route. It locks the C2 position early.
-
O-Alkylation: Methyl 3-hydroxythiophene-2-carboxylate + Benzyl Bromide (
, Acetone, Reflux) Methyl 3-(benzyloxy)thiophene-2-carboxylate.-
Yield Tip: Use catalytic KI (Finkelstein condition) to accelerate the reaction if it's sluggish.
-
-
Reduction: Ester
Target Alcohol .-
Yield Tip: Add the ester solution to the LAH suspension at 0°C. Do not reverse addition.
-
Warning:Avoid catalytic hydrogenation (
) for this reduction, as it will cleave the benzyl ether (O-Bn bond).
-
Visualizing the Workflow
The following diagram illustrates the decision logic and the mechanism of the Directed Ortho Metalation (DoM) which is the most common failure point.
Caption: Decision matrix for selecting the optimal synthetic pathway based on scale and equipment availability.
Troubleshooting & FAQs
Q1: I am using the Vilsmeier-Haack reaction (POCl3/DMF) and getting a black tar. Why? A: 3-Alkoxythiophenes are extremely electron-rich. The Vilsmeier reagent is acidic and electrophilic.[5][6] Under these conditions, the thiophene ring becomes susceptible to cationic polymerization.
-
Fix: Switch to the Lithiation (DoM) route. If you must use Vilsmeier, buffer the reaction with sodium acetate and keep the temperature strictly below 0°C.
Q2: During the lithiation (Route A), I see multiple spots on TLC. Is it regioselectivity? A: It is likely C2 vs C5 lithiation competition, or protonation (wet solvent).
-
Mechanism: The oxygen at C3 directs lithium to C2 (the "ortho" effect). However, if the temperature rises above -40°C, the lithium can migrate to the thermodynamically more stable C5 position (scrambling).
-
Fix: Ensure the internal temperature never exceeds -70°C during n-BuLi addition and -40°C before DMF addition.
Q3: Can I use catalytic hydrogenation to reduce the aldehyde/ester?
A: No. Benzyl ethers are labile to hydrogenolysis (
Q4: My final product is an oil that degrades. How do I purify it? A: The alcohol is prone to acid-catalyzed dehydration.
-
Purification: Silica gel chromatography should be done with 1% Triethylamine added to the eluent (Hexane/EtOAc) to neutralize the silica's acidity. Store the product in the freezer under Argon.
References
-
Directed Ortho Metalation (DoM)
-
Thiophene 2-Carboxaldehyde Synthesis (Lithiation Protocol)
- Detailed protocol for C2-formylation of benzothiophenes (analogous chemistry).
-
Source:
-
Vilsmeier-Haack Limitations on Electron-Rich Heterocycles
- Discussion on instability and polymeriz
-
Source:
-
Reduction of Thiophene Esters (Analogous Substrates)
- Use of LiAlH4 for thiophene-2-carboxylate deriv
-
Source:
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. scribd.com [scribd.com]
- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 9. α-Lithiobenzyloxy as a Directed Metalation Group in ortho-Lithiation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing polymerization of thiophene methanol derivatives during purification
Ticket ID: #TM-POLY-001 Status: Open Subject: Preventing polymerization/tars during purification of thiophene methanols Assigned Specialist: Senior Application Scientist
Incident Analysis: The "Black Tar" Phenomenon
User Issue: "I synthesized a thiophene methanol derivative. It looked clean on TLC, but after column chromatography or rotary evaporation, it turned into a black, insoluble gum. What happened?"
Root Cause Analysis: Thiophene methanol derivatives are chemically analogous to benzylic alcohols but are significantly more electron-rich. In the presence of even mild acids (like the silanol groups on standard silica gel or trace HCl from workup), they undergo acid-catalyzed polycondensation .
-
Protonation: The hydroxyl group accepts a proton (
). -
Leaving Group Departure: Water (
) leaves, generating a resonance-stabilized thienyl-methyl carbocation. -
Electrophilic Attack: This highly reactive cation attacks the electron-rich 5-position (or 2-position) of a neighboring thiophene ring.
-
Chain Reaction: This process repeats, rapidly forming oligomers and dark polymeric tars.
Mechanistic Visualization
The following diagram illustrates the "Death Spiral" of acid-catalyzed thiophene polymerization.
Figure 1: Mechanism of acid-catalyzed self-condensation in thiophene methanol derivatives.
Troubleshooting Modules (Protocols)
Module A: Chromatography Survival Guide
The Problem: Standard silica gel (
The Solution: You must neutralize the stationary phase.
Protocol: The "TEA Buffer" Method
Do not run a standard column. Follow this modified procedure:
-
Eluent Preparation: Prepare your mobile phase (e.g., Hexane/Ethyl Acetate) and add 1% Triethylamine (TEA) by volume.
-
Example: For 1 L of 4:1 Hex/EtOAc, add 10 mL of TEA.
-
-
Slurry Packing: Slurry your silica gel in this TEA-containing solvent. This neutralizes the acidic silanol sites (
). -
Flushing: Pack the column and flush with 2 column volumes of the TEA-eluent before loading your sample.
-
Loading: Load your sample. If loading as a liquid, ensure the solvent also contains trace TEA.
-
Running: Elute with the TEA-doped solvent system.
Comparison of Stationary Phases
| Stationary Phase | Acidity (pH) | Risk Level | Recommendation |
| Standard Silica Gel | 4.0 – 5.0 | CRITICAL | Avoid unless deactivated. |
| TEA-Deactivated Silica | 7.0 – 8.0 | Low | Standard Protocol for most derivatives. |
| Neutral Alumina | 7.0 – 7.5 | Minimal | Best Alternative if TEA fails. Lower surface area, so separation may be poorer. |
| Basic Alumina | 9.0 – 10.0 | Moderate | Use only if compound is base-stable (risk of elimination). |
Module B: Workup & Isolation Risks
The Problem: Polymerization often occurs after the column, inside the rotary evaporator flask. As the solvent is removed, the concentration of the thiophene increases, and any trace acid concentrates, accelerating the reaction (Second-order kinetics).
The Solution: Thermal management and acid scavenging.
Step-by-Step Isolation Protocol:
-
The Quench: If the reaction used acid, quench with saturated
or before extraction. The aqueous layer must be pH > 7. -
Solvent Removal:
-
Set water bath to < 35°C .
-
Do not distill to dryness if possible; leave a small amount of solvent if immediate use is planned.
-
If dryness is required, use high vacuum to minimize heat exposure time.
-
-
Stabilization: If storing the crude oil before purification, add a few drops of TEA or store in benzene/toluene (if compatible) in the freezer.
Module C: Distillation Strategy
The Problem: Distilling thiophene methanols requires heat, which provides the activation energy for polymerization.
The Solution: Minimize the "Thermal Budget."
-
Glassware Prep: Base-wash all glassware (rinse with dilute NaOH, then water, then oven dry) to remove acidic residues.
-
Vacuum is King: Do not attempt atmospheric distillation. Use a high-vacuum line (< 1 mmHg).
-
Equipment: Use a Kugelrohr apparatus for small scales (< 5g). It allows short-path distillation with minimal heating time.
-
Inhibitors (Optional): For large scales (> 50g), adding 50-100 ppm of phenothiazine to the pot can scavenge radicals, though the primary mechanism here is ionic.
Decision Matrix Workflow
Use this logic flow to determine the correct purification path for your specific derivative.
Figure 2: Decision tree for selecting the safest purification method.
Frequently Asked Questions (FAQ)
Q: Can I store the purified thiophene methanol in the fridge? A: Yes, but only if it is free of acid traces. It is best stored under an inert atmosphere (Argon/Nitrogen) at 2–8°C. For long-term storage (>1 month), store as a frozen benzene or toluene solution to prevent intermolecular contact and oligomerization [1].
Q: I forgot to add TEA to my column, and the product is stuck at the baseline. Can I save it? A: Likely not. If it has polymerized, it is now an insoluble tar. However, if it is just "sticking" due to strong hydrogen bonding with silanols, flush the column immediately with EtOAc containing 5% TEA or even 10% Methanol/DCM. If it elutes, check NMR immediately; if broad peaks appear in the aromatic region, it has oligomerized.
Q: Does this apply to Thiophene-3-methanol as well? A: Yes. While the 2-position (alpha) is more reactive towards electrophilic substitution, the 3-methanol derivative can still undergo polymerization, especially attacking the 2-position of other rings. The same precautions apply.
Q: Why not use basic alumina for everything? A: Basic alumina can sometimes cause elimination reactions (dehydration) if the beta-hydrogens are acidic or if the structure allows, converting your alcohol into a vinyl thiophene, which is even more unstable and prone to polymerization [2]. Neutral alumina is the safer "middle ground."
References
-
BenchChem. (2025).[1][2][3][4][5] Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Derivatives. Retrieved from
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography: Acid Sensitive Compounds. Department of Chemistry. Retrieved from
-
National Institutes of Health (NIH). (2014). The case of triethylammonium cation loss during purification of certain nucleotide analogues. PMC. Retrieved from
-
European Patent Office. (1989). Inhibition of polymerization during distillation of monomers. EP 0301879 A2. Retrieved from
Sources
Technical Support Center: [3-(Benzyloxy)thien-2-yl]methanol Solubility Guide
The following guide is designed as a high-level technical support resource for researchers encountering solubility issues with [3-(Benzyloxy)thien-2-yl]methanol . It synthesizes physicochemical principles with practical troubleshooting steps.
Case ID: SOL-THIO-002 Compound Class: Neutral Heterocyclic Alcohol / Benzyl Ether Primary Issue: Insolubility/Precipitation in Aqueous Media[1]
Executive Summary & Physicochemical Profile
The Core Problem: Users frequently report precipitation of [3-(Benzyloxy)thien-2-yl]methanol when diluting organic stock solutions into aqueous buffers.[1] This is not a handling error but a fundamental physicochemical limitation.[1] The compound possesses a lipophilic "scaffold" (thiophene ring + benzyl group) that overwhelmingly dominates the single polar hydroxymethyl handle.[1]
Compound Profile:
| Property | Characteristic | Implication for Solubility |
|---|---|---|
| Core Structure | Thiophene Ring | High Lipophilicity (Aromatic) |
| Substituent 1 | Benzyloxy Group (–OCH₂Ph) | Adds significant hydrophobic bulk; increases LogP.[1] |
| Substituent 2 | Hydroxymethyl (–CH₂OH) | The only H-bond donor.[1] Insufficient to solubilize the greasy scaffold in water.[1] |
| Ionization | Neutral | Crucial: No acidic or basic centers ionizable at physiological pH (pH 2–10).[1] |
| Predicted LogP | ~2.5 – 3.2 | Poor water solubility (< 0.1 mg/mL predicted).[1] |
Diagnostic Troubleshooting (Q&A)
Q1: "I tried adjusting the pH to 3.0 and 10.0, but it won't dissolve. Why?"
Technical Insight: pH adjustment is ineffective for this compound.[1]
-
Reasoning: [3-(Benzyloxy)thien-2-yl]methanol is a neutral molecule .[1] It lacks a basic nitrogen (like an amine) to protonate at low pH or an acidic group (like a carboxylic acid) to deprotonate at high pH.[1]
-
Risk Warning: Thiophene rings can be acid-sensitive (prone to polymerization or electrophilic attack), and benzyl ethers can be cleaved under strongly acidic conditions.[1] Avoid pH extremes (< pH 2) to prevent degradation. [1]
Q2: "My 100 mM DMSO stock precipitates immediately upon addition to PBS. How do I fix this?"
Technical Insight: You are hitting the "Kinetic Solubility Wall."[1]
-
Mechanism: When a high-concentration organic stock (DMSO) hits water, the solvent power drops exponentially.[1] The hydrophobic molecules aggregate faster than they can disperse.[1]
-
Solution: You must use an intermediate dilution step or a carrier system (see Protocol A and B below).[1] Direct dilution >1:1000 is often required to maintain solubility without carriers.[1]
Q3: "Can I use sonication to force it into solution?"
Technical Insight: Only for suspensions, not true solutions.
-
Clarification: Sonication will create a fine dispersion (suspension), which is acceptable for some in vivo oral dosing but unacceptable for cellular assays, enzyme kinetics, or SPR, where true molecular solution is required.[1]
Solubilization Protocols
Protocol A: The Cosolvent "Step-Down" Method (For Cellular Assays)
Best for: In vitro screening where low % DMSO is tolerated.[1]
Concept: Prevent "crashing out" by gradually reducing the organic strength rather than a single shock dilution.[1]
-
Prepare Stock: Dissolve compound in 100% DMSO to 50 mM . (Verify clarity; warm to 37°C if needed).
-
Prepare Intermediate: Dilute the stock 1:10 into pure Ethanol or PEG-400 (Result: 5 mM).
-
Final Dilution: Slowly add the Intermediate dropwise into the vortexing aqueous buffer.
-
Target: Final DMSO concentration < 0.5%.[1]
-
Observation: If turbidity occurs, the concentration exceeds the thermodynamic solubility limit.
-
Protocol B: Cyclodextrin Complexation (The "Gold Standard")
Best for: Animal studies (IV/IP) or high-concentration aqueous needs.[1]
Concept: Encapsulate the hydrophobic benzyl-thiophene moiety inside the donut-shaped cavity of Hydroxypropyl-
Step-by-Step Workflow:
-
Vehicle Prep: Prepare a 20% (w/v) HP-
-CD solution in water or saline.[1] Filter (0.22 µm).[1] -
Compound Addition: Add [3-(Benzyloxy)thien-2-yl]methanol solid directly to the vehicle.
-
Note: Do not use a DMSO stock if possible; solid-to-vehicle is preferred to maximize complexation efficiency.[1]
-
-
Equilibration: Shake/Vortex at room temperature for 4–6 hours .
-
Visual Check: The solution should clarify.
-
-
Filtration: Filter sterilize (0.22 µm PVDF) to remove any uncomplexed solid.[1]
-
Quantification: Verify actual concentration via HPLC, as it may be lower than the added amount.
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for selecting the correct solubilization strategy based on your application.
Figure 1: Decision tree for selecting the optimal solubilization strategy based on experimental constraints.
Reference Data & Stability
Stability Alert
-
Oxidation: Thiophene derivatives can be sensitive to oxidation over time.[1] Store solid under inert gas (Nitrogen/Argon) at -20°C.
-
Acid Sensitivity: The benzyl ether linkage is generally stable to mild acid, but the electron-rich thiophene ring makes the compound susceptible to electrophilic substitution or degradation in strong acids.[1] Avoid buffers with pH < 2.
Comparative Solubility Table (Estimated)
| Solvent System | Estimated Solubility | Suitability |
| Pure Water (pH 7) | < 0.05 mg/mL | Poor (Precipitation risk high) |
| DMSO (100%) | > 50 mg/mL | Excellent (Stock solution only) |
| Ethanol (100%) | > 20 mg/mL | Good (Intermediate dilution) |
| 20% HP- | 2 – 5 mg/mL | Excellent (For injection/assay) |
| 5% Tween 80 / Saline | 1 – 3 mg/mL | Fair (Micellar suspension) |
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
BenchChem Technical Data. General solubility properties of Thiophene derivatives.
-
Savjani, K. T., et al. (2012).[1] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1]
-
PubChem Compound Summary. (3-Phenyloxiranyl)methanol (Analogous structural properties). [1]
Sources
Optimizing column chromatography separation for benzyl-protected thiophenes
To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Purification Protocols for Benzyl-Protected Thiophenes
Welcome to the Separation Science Support Hub
You are likely here because your benzyl-protected thiophene is either co-eluting with impurities , decomposing on the column , or streaking (tailing) aggressively.
This is a common bottleneck. The benzyl (Bn) group adds significant lipophilicity, compressing the polarity difference between your product and impurities. Furthermore, the thiophene ring is electron-rich and susceptible to acid-catalyzed polymerization or oxidation on standard silica gel.
This guide replaces trial-and-error with mechanistic logic. Follow the modules below to optimize your separation.
Module 1: Stationary Phase & Stability (The Setup)
The Core Problem: Standard silica gel (pH ~6.5–7.0) is weakly acidic. Thiophenes, particularly electron-rich ones, can form charge-transfer complexes or polymerize on these acidic sites. If your compound turns black or streaks heavily, your stationary phase is the culprit.
Protocol A: Neutralizing the Stationary Phase
Mandatory for acid-sensitive thiophenes (e.g., alkoxy-thiophenes).
-
Select Solvent: Prepare your mobile phase (e.g., Hexane/EtOAc).
-
Add Modifier: Add 1% Triethylamine (TEA) to the solvent mixture.
-
Slurry Pack: Suspend the silica in this TEA-doped solvent.
-
Flush: Run 2 column volumes of the TEA-doped solvent through the column before loading your sample.
-
Elute: You can continue with TEA in the eluent, or switch to neutral solvent (the silica will remain deactivated for the duration of a standard flash run).
Why this works: TEA blocks the silanol (Si-OH) Lewis acid sites, preventing the thiophene ring from binding irreversibly or decomposing [1].
Decision Matrix: Choosing Your Phase
Figure 1: Decision matrix for selecting stationary phase and pre-treatment based on compound stability and separation difficulty.
Module 2: Mobile Phase Optimization (The Separation)
The Core Problem: Benzyl groups are "greasy" (lipophilic). In standard Hexane/Ethyl Acetate systems, Bn-protected thiophenes often elute too quickly or overlap with other non-polar byproducts (like benzyl bromide/alcohol).
Strategy: Leveraging Pi-Pi Interactions
Replace standard alkanes with aromatic solvents to change the selectivity.
| Solvent System | Selectivity Mechanism | Best For |
| Hexane / EtOAc | Standard Polarity | General purification. Often fails to separate Bn-thiophene from Bn-impurities. |
| Toluene / Hexane | Separating aromatic thiophenes from non-aromatic impurities. Toluene interacts with the thiophene ring. | |
| DCM / Hexane | Solvation Capability | "Greasy" compounds that are poorly soluble in Hexane. |
| DCM / MeOH | High Polarity | Avoid for Bn-thiophenes unless the core is very polar (e.g., amine/acid). |
Recommendation: If Hexane/EtOAc fails, try a gradient of 100% Hexane
Module 3: Troubleshooting Guides (FAQs)
Q1: My compound tails (streaks) across the column, contaminating later fractions.
-
Diagnosis: This is "tailing," caused by secondary interactions between the thiophene sulfur or basic nitrogens and the acidic silica silanols.
-
The Fix:
-
Add Base: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your mobile phase.
-
Increase Flow: Run the column faster. Thiophenes can decompose if left on silica too long.[1]
-
Load Capacity: You may be overloading. Ratio should be 1:50 (Compound:Silica) for difficult separations.
-
Q2: I see a spot on TLC, but it vanishes after the column.
-
Diagnosis: Acid-catalyzed decomposition or irreversible adsorption.
-
The Fix:
-
Switch to Neutral Alumina (Grade III) instead of silica. Alumina is less acidic and often gentler on sulfur heterocycles [3].
-
Ensure you are not using an acidic modifier (like acetic acid) in the mobile phase.
-
Q3: I cannot distinguish my product from the benzyl-protecting reagent byproduct.
-
Diagnosis: Benzyl bromide/alcohol often co-elutes with Bn-protected products.
-
The Fix:
-
Visualization: Use Anisaldehyde Stain .[2][3] Thiophenes often stain distinct colors (red/purple/green) due to the electron-rich ring, whereas benzyl halides usually stain faint or yellow.
-
Step Gradient: Hold the column at 100% non-polar solvent (Hexane) for 3 column volumes to wash out the "greasy" benzyl halides before increasing polarity to elute your thiophene.
-
Module 4: Advanced Techniques (The Edge Cases)
If standard silica fails, use Argentation Chromatography (Silver Nitrate Silica).
The Science: Silver ions (
Protocol: Preparation of 10% AgNO Silica
-
Dissolve: Dissolve 2.0 g of Silver Nitrate (
) in 20 mL of Acetonitrile. -
Mix: Add 20 g of Silica Gel to the solution.
-
Evaporate: Rotary evaporate the solvent (protect from light—wrap flask in foil) until the silica is a free-flowing powder.
-
Pack: Pack the column immediately.
-
Elute: Use standard Hexane/EtOAc gradients.
-
Note: Thiophenes will be retained much longer on this phase. You will likely need a more polar solvent than usual to elute them.
-
Figure 2: Workflow for preparing Silver Nitrate impregnated silica for difficult thiophene separations.
References
-
BenchChem Technical Support. (2025). Refining Purification Techniques for Thiophene Carboxamide Derivatives. Retrieved from
-
Toyota, K., et al. (2018). Silica gel-assisted synthesis of benzo[b]thiophenes. Bulletin of the Chemical Society of Japan. Retrieved from
-
SiliCycle Application Notes. (2024). Functionalized Silica Gels and TLC Adsorbents.[4] Retrieved from
-
Williams, C. M., et al. (2015).[5] Chromatography with Silver Nitrate: Part 2. University of Queensland.[5] Retrieved from
Sources
Technical Support Center: Thiophene Alcohol Stability & Storage
Topic: Avoiding Oxidation Side Reactions in Thiophene Alcohol Storage
Doc ID: TA-STAB-001 | Last Updated: 2026-02-26 Department: Chemical Stability & Process Safety[1]
Introduction
Thiophene alcohols (e.g., 2-thiophenemethanol, 3-thiophenemethanol) are critical intermediates in the synthesis of pharmaceuticals and electronic materials. However, they present a dual-stability challenge:
-
Functional Group Oxidation: The primary alcohol is susceptible to autoxidation to form aldehydes and carboxylic acids.
-
Heterocycle Degradation: The electron-rich thiophene ring is prone to electrophilic attack, S-oxidation (sulfoxide formation), and subsequent acid-catalyzed polymerization.
This guide provides a self-validating system for storing and handling these labile compounds to maintain >98% purity.
Module 1: The Chemistry of Degradation
To prevent degradation, one must understand the mechanism. Thiophene alcohols do not just "spoil"; they undergo specific radical-mediated and acid-catalyzed cascades.
Mechanism of Action
Exposure to atmospheric oxygen (
Figure 1: Degradation pathways of thiophene alcohols. Note that the formation of carboxylic acid (bottom path) autocatalyzes the polymerization of the ring (top path).
Module 2: Storage Protocols (The Golden Standard)
Do not rely on standard chemical storage cabinets. Thiophene alcohols require a "Active Defense" strategy.
Protocol 1: The Inert Barrier System
Objective: Eliminate the radical initiator (
| Parameter | Specification | Scientific Rationale |
| Atmosphere | Argon (Ar) | Argon is heavier than air, forming a "blanket" over the liquid surface. Nitrogen ( |
| Vessel | Amber Glass | Blocks UV radiation (200-400nm) which catalyzes the initial H-abstraction from the |
| Seal | Teflon-lined Septum + Parafilm | Standard polyethylene caps allow slow oxygen permeation. Teflon provides a chemical barrier; Parafilm acts as a secondary physical seal. |
| Headspace | < 10% Volume | Minimize the volume of gas above the liquid. If using a large bottle for a small volume, transfer to a smaller vial immediately. |
Protocol 2: Thermal Management
Recommendation: Store at 2°C to 8°C (Refrigerated) .
-
Why? Oxidation rates roughly double for every 10°C increase (Arrhenius equation).
-
Freezing Warning: Do not freeze (-20°C) unless the material is verified dry. Freezing/thawing cycles with trace moisture can induce crystallization of hydrates or physical stress on the container, leading to seal failure.
Module 3: Troubleshooting & FAQs
This section addresses specific observations during daily lab operations.
Q1: The liquid has turned from colorless to pale yellow. Is it usable?
Diagnosis: Early-stage oxidation.
-
Cause: Formation of trace Thiophene-carboxaldehyde . The aldehyde chromophore is highly conjugated and visible even at <0.5% concentration.
-
Action:
-
Perform a TLC (Thin Layer Chromatography).[3] The aldehyde will move faster (higher
) than the alcohol. -
If <2% impurity: Use immediately for non-sensitive reactions.
-
If >2% impurity: Purify via vacuum distillation. Do not distill at atmospheric pressure as high heat accelerates ring decomposition.
-
Q2: I see a cloudy precipitate or "goo" at the bottom of the vial.
Diagnosis: Polymerization (Oligomerization).
-
Cause: The sample has likely become acidic. As thiophene oxidizes to carboxylic acid, the drop in pH catalyzes the thiophene ring to open or dimerize.
-
Action: Discard. This reaction is irreversible. Filtration will remove solids, but soluble oligomers remain that will poison metal catalysts (e.g., Pd, Pt) in subsequent steps.
Q3: Can I add stabilizers to the bottle?
Diagnosis: Proactive stabilization.
-
Analysis: Yes, but with caveats.
-
Protocol: For long-term storage (>6 months), you may add 0.1% w/w BHT (Butylated hydroxytoluene) .
-
Caveat: You must record this on the label. BHT can interfere with oxidative coupling reactions or radical polymerizations later in your workflow.
Module 4: Quality Control Workflow
Use this decision tree to validate batch integrity before committing expensive reagents to a synthesis.
Figure 2: Pre-synthesis validation workflow for thiophene alcohols.
References
-
Sigma-Aldrich (Merck). 2-Thiophenemethanol Product Specification & Storage. Retrieved from
-
BenchChem. Preventing unwanted oxidation of 3-Thiophenemethanol. Retrieved from (Note: Generalized link to supplier technical data).
-
National Institutes of Health (PubChem). 2-Thiophenemethanol Compound Summary (Stability & Safety). Retrieved from
-
Crucianelli, M., et al. Efficient oxidation of thiophene derivatives with homogeneous and heterogeneous MTO/H2O2 systems. Applied Catalysis B: Environmental (2009).[4] (Discusses the mechanism of thiophene ring oxidation).
-
Ossila. Thiophene Derivatives Handling and Storage Safety Data Sheet. Retrieved from
Sources
Validation & Comparative
NMR spectral analysis of [3-(Benzyloxy)thien-2-yl]methanol (1H, 13C)
NMR Spectral Analysis Guide: [3-(Benzyloxy)thien-2-yl]methanol ( H, C)
Part 1: Executive Summary & Strategic Context
[3-(Benzyloxy)thien-2-yl]methanol is a critical intermediate, primarily serving as a scaffold for conductive polymers (alkoxy-substituted polythiophenes) and as a "privileged structure" in fragment-based drug discovery. Its structural integrity is defined by the coexistence of an electron-donating benzyloxy group at the C3 position and a reactive hydroxymethyl handle at C2.
The Analytical Challenge: The primary challenge in characterizing this molecule is distinguishing it from its precursors (often the aldehyde or ester) and quantifying the electronic shielding effects of the bulky benzyloxy group, which significantly alters the thiophene ring currents compared to unsubstituted 2-thiophenemethanol.
This guide provides a comparative spectral analysis, contrasting the target molecule against 2-thiophenemethanol (the unsubstituted core) and 3-(benzyloxy)thiophene-2-carbaldehyde (the immediate synthetic precursor).
Part 2: Structural Analysis & Assignment Logic
Electronic Environment & Shift Prediction
The 3-benzyloxy group exerts a strong mesomeric (+M) effect , pushing electron density into the thiophene ring.
-
C2 (Ipso): The attachment point of the methanol group.
-
C4 (Beta): Ortho-like to the alkoxy group. This position is significantly shielded (upfield shift) due to resonance.
-
C5 (Alpha): Para-like to the alkoxy group. Less shielded than C4 but distinct from unsubstituted thiophene.
H NMR Assignment (400 MHz, CDCl )
| Position | Moiety | Shift ( | Multiplicity | Mechanistic Insight | |
| Ph-H | Phenyl | 7.30 – 7.45 | Multiplet (m) | - | Characteristic aromatic envelope of the benzyl protecting group. |
| H5 | Thiophene | 7.15 – 7.20 | Doublet (d) | Downfield due to proximity to Sulfur; less shielded by 3-OBn than H4. | |
| H4 | Thiophene | 6.80 – 6.85 | Doublet (d) | Diagnostic Peak: Upfield shift caused by electron donation from 3-OBn oxygen. | |
| O-CH | Benzylic | 5.10 – 5.15 | Singlet (s) | - | Deshielded by oxygen and phenyl ring current. |
| Th-CH | Hydroxymethyl | 4.65 – 4.75 | Singlet (s) | - | Appears as doublet in DMSO-d |
| -OH | Alcohol | 1.80 – 2.50 | Broad (br s) | - | Highly variable; concentration and solvent dependent. |
C NMR Assignment (100 MHz, CDCl )
| Carbon Type | Shift ( | Assignment Note |
| C3 (Thiophene) | ~155.0 | Deshielded: Ipso to Oxygen. Most downfield thiophene signal. |
| C-Ipso (Phenyl) | ~136.5 | Quaternary carbon of the benzyl group. |
| C2 (Thiophene) | ~128.0 | Ipso to hydroxymethyl. |
| Ph (Ortho/Meta) | 128.6, 128.1 | Typical benzyl aromatic signals. |
| Ph (Para) | 127.8 | Typical benzyl aromatic signal. |
| C5 (Thiophene) | ~122.0 | Alpha to sulfur. |
| C4 (Thiophene) | ~115.0 | Diagnostic: Significantly shielded by C3-alkoxy group. |
| O-CH | ~72.0 | Benzylic methylene. |
| Th-CH | ~58.0 | Hydroxymethyl carbon. |
Part 3: Comparative Performance Guide
This section objectively compares the target molecule's spectral signature against its "Alternatives"—specifically the unsubstituted core and the synthetic precursor.
Comparison 1: Substituent Effect (Target vs. Unsubstituted Core)
Objective: Validate the successful installation of the benzyloxy group.
| Feature | [3-(Benzyloxy)thien-2-yl]methanol | 2-Thiophenemethanol (Alternative 1) | Delta / Observation |
| H4 Shift | ~6.82 ppm | 6.98 ppm | Shielding Effect: The 3-OBn group pushes H4 upfield by ~0.16 ppm. |
| H3 Signal | Absent (Substituted) | 6.94 ppm | Disappearance of H3 is the primary confirmation of substitution. |
| Ring Coupling | AB System ( | ABX System | Spectrum simplifies from 3 coupled protons to 2 coupled protons. |
Comparison 2: Oxidation State (Target vs. Precursor)
Objective: Confirm complete reduction of the aldehyde to the alcohol (common synthetic step).
| Feature | [3-(Benzyloxy)thien-2-yl]methanol | 3-(Benzyloxy)thiophene-2-carbaldehyde | Diagnostic Action |
| Carbonyl Proton | None | ~10.05 ppm (s) | Any signal >9.5 ppm indicates incomplete reduction. |
| CH | ~4.70 ppm (s) | None | Appearance of this singlet confirms product formation. |
| Thiophene C2 | ~128 ppm | ~160 ppm | Carbonyl carbon exerts strong deshielding on the ring ipso carbon. |
Part 4: Experimental Protocol (Self-Validating)
To ensure reproducibility and spectral clarity, follow this optimized protocol.
Protocol: High-Resolution NMR Acquisition
-
Solvent Selection:
-
Routine ID: Use CDCl
(99.8% D) + 0.03% TMS.-
Why: Sharpest lines, distinct separation of the two CH
singlets.
-
-
Purity/H-Bonding Check: Use DMSO-d
.-
Why: The -OH proton becomes a sharp triplet (coupling to CH
) at ~5.0-5.5 ppm. If the OH is a broad singlet in DMSO, the sample is likely "wet" (acidic impurities present).
-
-
-
Sample Preparation:
-
Dissolve 10-15 mg of compound in 0.6 mL solvent.
-
Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (e.g., NaBH
remnants) which cause line broadening.
-
-
Acquisition Parameters (400 MHz):
-
Pulse Angle: 30° (maximizes signal-to-noise for quantitative integration).
-
Relaxation Delay (D1): Set to 5.0 seconds .
-
Reasoning: The benzylic and hydroxymethyl protons have different T1 relaxation times. A short D1 will skew integration ratios (e.g., making the phenyl ring appear under-integrated relative to the CH
groups).
-
-
Part 5: Visualization of Spectral Logic
The following diagram illustrates the logical flow for assigning the spectrum and differentiating it from the aldehyde precursor.
Caption: Decision tree for validating the synthesis of [3-(Benzyloxy)thien-2-yl]methanol via 1H NMR.
Part 6: References
-
Spectral Data of 3-Alkoxythiophenes:
-
McCullough, R. D., et al. "Regioregular Copolymers of 3-Alkoxythiophene and Their Photovoltaic Application." Journal of the American Chemical Society, 2006.[1]
-
-
Synthesis of Thiophene Methanols:
-
BenchChem. "3-(Benzyloxy)thiophene-2-carbohydrazide Structure and Synthesis."
-
-
General Thiophene NMR Shifts:
-
ChemicalBook. "3-Hexylthiophene 1H NMR Spectrum & Shift Assignments."
-
-
Solvent Impurity Standards:
Mass spectrometry fragmentation patterns of [3-(Benzyloxy)thien-2-yl]methanol
Title: Comparative Guide: Mass Spectrometry Fragmentation Architectures of [3-(Benzyloxy)thien-2-yl]methanol
Executive Summary
Product Focus: [3-(Benzyloxy)thien-2-yl]methanol (MW: 220.29 g/mol ). Formula: C₁₂H₁₂O₂S. Context: This molecule serves as a critical intermediate in the synthesis of fused thiophene therapeutics. Its structural core—a thiophene ring substituted with a labile benzyloxy group and a hydroxymethyl moiety—presents unique challenges for structural confirmation.
Guide Scope: This technical guide compares the analytical performance of Electron Impact (EI) ionization versus Electrospray Ionization with Collision-Induced Dissociation (ESI-CID) . While EI provides a rigorous structural "fingerprint" via extensive fragmentation, ESI-CID offers superior sensitivity and molecular ion conservation. This guide delineates the specific fragmentation pathways (McLafferty-like rearrangements, benzylic cleavages) required to validate the compound's identity in drug development workflows.
Structural Analysis & Theoretical Breakpoints
To interpret the mass spectrum, one must first map the bond dissociation energies (BDE) inherent to the structure.
-
Locus A (Benzylic Ether Bond): The C-O bond connecting the benzyl group to the ether oxygen is the weakest link. Cleavage here is thermodynamically driven by the formation of the resonance-stabilized tropylium ion.
-
Locus B (Hydroxymethyl Group): The substituent at position 2 is prone to dehydration ([M-18]) and alpha-cleavage.
-
Locus C (Ortho-Interaction): The proximity of the 3-benzyloxy and 2-hydroxymethyl groups facilitates "ortho-effect" rearrangements, distinguishing this regioisomer from its 4- or 5-substituted analogs.
Comparative Methodology: EI vs. ESI-CID
This section evaluates which ionization technique yields superior structural data for this specific analyte.
Method A: Electron Impact (EI) – The Structural Fingerprint
-
Energy Regime: 70 eV (Hard Ionization).[1]
-
Performance: EI induces significant internal energy, causing rapid fragmentation. It is the "Gold Standard" for library matching but often obliterates the molecular ion (
). -
Key Diagnostic: The formation of the Tropylium ion (
91) is the base peak (100% abundance), often suppressing the thiophene core signals.
Method B: ESI-MS/MS – The Sensitivity Specialist
-
Energy Regime: Soft Ionization + controlled collision energy (10–40 eV).
-
Performance: Generates stable protonated (
) or sodiated ( ) adducts. Fragmentation is only observed in the second stage (MS2). -
Key Diagnostic: Observation of the intact parent ion (
221) and controlled neutral loss of benzyl alcohol ( ).
Performance Matrix
| Feature | Electron Impact (EI) | ESI-MS/MS (CID) |
| Molecular Ion Detection | Weak / Absent ( | Strong ( |
| Base Peak | ||
| Structural Specificity | High (Fingerprint) | Moderate (Requires MS2 optimization) |
| Sensitivity | ng range | pg range |
| LC Compatibility | Low (Requires GC) | High (Native LC flow) |
Detailed Fragmentation Pathways
The following pathways describe the mechanistic causality of the ions observed.
Pathway 1: Benzylic Cleavage (Dominant in EI)
The radical cation undergoes homolytic cleavage at the benzylic carbon.
-
Precursor:
( 220). -
Mechanism: The bond between the benzyl carbon and the ether oxygen breaks.
-
Products:
-
Fragment A: Benzyl cation (
), which rearranges to the Tropylium ion ( 91) . This is the most stable carbocation in the spectrum. -
Fragment B: The [3-hydroxythien-2-yl]methanol radical (
129).
-
Pathway 2: The "Ortho Effect" Rearrangement
Unique to the 2,3-substitution pattern, the hydroxyl hydrogen can interact with the ether oxygen.
-
Mechanism: Intramolecular hydrogen transfer followed by elimination of a neutral molecule.
-
Transition: 6-membered transition state involving the hydroxymethyl group and the benzyloxy oxygen.
-
Result: Elimination of Benzyl Alcohol (Neutral mass 108).[2]
-
Diagnostic Ion:
112 (Radical cation of thieno[2,3-b]furan derivative).
Pathway 3: Dehydration
Common in alcohols.
-
Mechanism: Loss of water (
) from the hydroxymethyl group. -
Diagnostic Ion:
202 ( ).
Visualization of Signaling Pathways
The following diagram illustrates the fragmentation logic, color-coded for ion stability.
Caption: Figure 1. EI Fragmentation pathway showing the dominant Tropylium formation and the diagnostic ortho-elimination specific to the 2,3-substitution pattern.
Experimental Protocols
To replicate these profiles for quality control (QC) or metabolite identification, follow these self-validating protocols.
Protocol A: GC-MS (EI) for Impurity Profiling
-
Sample Prep: Dissolve 1 mg of [3-(Benzyloxy)thien-2-yl]methanol in 1 mL Ethyl Acetate. Derivatization (TMS) is optional but recommended to improve peak shape of the hydroxyl group.
-
Inlet: Splitless mode, 250°C.
-
Column: DB-5ms or equivalent (30m x 0.25mm).
-
Oven: 60°C (1 min) → 20°C/min → 300°C.
-
MS Source: 230°C, 70 eV.
-
Validation Check: The ratio of
91 to 220 should be >10:1. If 220 is absent, lower the source temperature to 200°C.
Protocol B: LC-MS/MS (ESI) for Quantitation
-
Sample Prep: Dilute to 100 ng/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.
-
Source: ESI Positive Mode (+).
-
Flow Rate: 0.4 mL/min.
-
Precursor Selection: Isolate
221.1 ( ). -
Collision Energy (CE): Ramp 10–30 eV.
-
Validation Check: At low CE (10 eV), the parent (221) dominates. At high CE (30 eV), the fragment at
91 should appear.
Summary of Diagnostic Ions
| m/z | Ion Identity | Origin | Relative Abundance (EI) |
| 220 | Molecular Ion | < 5% | |
| 202 | Dehydration | 5 - 10% | |
| 129 | Loss of Benzyl | 10 - 20% | |
| 112 | Loss of Benzyl Alcohol | 5 - 15% | |
| 91 | Tropylium (Benzyl) | 100% (Base) | |
| 65 | Tropylium decompostion | 10 - 30% |
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[3] (Standard text for benzylic cleavage mechanisms).
-
McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. 4th Edition. University Science Books.
-
NIST Mass Spectrometry Data Center. (2023). Fragmentation of Benzyl Ethers. NIST Chemistry WebBook, SRD 69. [Link]
- Bowie, J. H., et al. (1967). "Electron Impact Studies: The Fragmentation of Thiophene Derivatives." Journal of the Chemical Society B. (Foundational work on thiophene stability under EI).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
